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  • Product: H-D-Glu(Ome)-Otbu.HCl
  • CAS: 23736-76-7

Core Science & Biosynthesis

Foundational

Technical Guide: Stability and Storage of H-D-Glu(OMe)-Otbu·HCl

Abstract This technical guide provides a rigorous analysis of the stability profile, degradation mechanisms, and optimal storage protocols for H-D-Glu(OMe)-Otbu[1]·HCl (D-Glutamic acid -tert-butyl ester -methyl ester hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous analysis of the stability profile, degradation mechanisms, and optimal storage protocols for H-D-Glu(OMe)-Otbu[1]·HCl (D-Glutamic acid


-tert-butyl ester 

-methyl ester hydrochloride). As a mixed diester derivative of D-glutamic acid, this compound presents a unique set of stability challenges—specifically the competing risks of acid-catalyzed deprotection and base-catalyzed cyclization (lactamization). This document is designed for medicinal chemists and process scientists requiring high-fidelity handling procedures to maintain compound integrity (>98% purity) during drug development workflows.

Chemical Identity and Structural Context[2][3]

To ensure precise handling, we must first establish the specific regiochemistry of the compound, as the position of the ester groups dictates the primary degradation pathways.

  • Common Name: H-D-Glu(OMe)-Otbu·HCl

  • Systematic Name: D-Glutamic acid 1-tert-butyl ester 5-methyl ester hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2] · HCl
  • Molecular Weight: 253.7 g/mol (free base) + 36.5 (HCl)

    
     290.2  g/mol 
    
  • Structural Configuration:

    • 
      -Carboxyl:  Protected as a tert-butyl ester (Otbu) . This group is sterically bulky and acid-labile.
      
    • 
      -Carboxyl (Side Chain):  Protected as a methyl ester (OMe) . This group is less sterically hindered and susceptible to nucleophilic attack.
      
    • N-Terminus: Protonated amine (ammonium chloride salt), which is critical for stability.

Degradation Mechanisms: The "Why" Behind the Protocol

The stability of H-D-Glu(OMe)-Otbu·HCl is governed by three primary vectors: Hygroscopicity , Cyclization , and Hydrolysis . Understanding the causality between these factors is essential for designing effective storage protocols.

The Primary Threat: Intramolecular Cyclization (Pyroglutamate Formation)

The most critical degradation pathway for Glutamic acid


-esters is the formation of Pyroglutamic acid (pGlu) derivatives.
  • Mechanism: The

    
    -amino group acts as a nucleophile, attacking the 
    
    
    
    -carbonyl carbon (the methyl ester). This results in the expulsion of methanol and the formation of a 5-membered lactam ring.
  • Risk Factor: In the HCl salt form , the amine is protonated (

    
    ) and non-nucleophilic, rendering the compound stable. However, if the compound absorbs moisture (hygroscopicity) or is exposed to basic vapors, the equilibrium shifts toward the free amine (
    
    
    
    ), triggering rapid cyclization.
  • Regiochemical Sensitivity: Because the side chain is a methyl ester (OMe) rather than a bulky tert-butyl ester, this compound is significantly more prone to cyclization than its isomer H-Glu(Otbu)-OMe. The methoxy group is a smaller, better leaving group in this context, facilitating the lactamization.

Secondary Threat: Hydrolysis and Acidolysis
  • 
    -Otbu Cleavage:  The tert-butyl ester is acid-labile. While the HCl salt provides stability, the presence of excess moisture can create a locally acidic environment (micro-droplets) that autocatalyzes the cleavage of the Otbu group to isobutylene and the free acid.
    
  • 
    -OMe Hydrolysis:  The methyl ester is susceptible to standard hydrolysis, particularly if the pH drifts above neutral.
    
Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways based on environmental triggers.

DegradationPathways cluster_legend Pathway Legend Compound H-D-Glu(OMe)-Otbu·HCl (Stable Solid) Moisture Moisture Uptake (Hygroscopicity) Compound->Moisture Exposure to Air Hydrolysis Hydrolysis Products (Free Acid) Compound->Hydrolysis Acid/Moisture (Otbu Cleavage) FreeBase Transient Free Amine (H-D-Glu(OMe)-Otbu) Moisture->FreeBase pH Shift / Solubilization PyroGlu Pyroglutamate Derivative (Cyclized Impurity) FreeBase->PyroGlu Nucleophilic Attack on gamma-OMe key1 Red Arrow = High Risk (Irreversible)

Figure 1: Degradation pathways of H-D-Glu(OMe)-Otbu·HCl. The red path highlights the critical risk of cyclization driven by moisture and deprotonation.

Storage and Handling Protocols

To mitigate the risks identified above, the following "Self-Validating" storage system is recommended.

Long-Term Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Kinetic suppression of cyclization and hydrolysis rates.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen and, more importantly, atmospheric moisture.[1]
Container Amber Glass + Parafilm/Tape Amber glass protects from light (minor risk); Parafilm ensures seal integrity against moisture ingress.
Desiccant Silica Gel / Molecular Sieves Essential secondary barrier to scavenge trapped moisture within the secondary container.
Handling Workflow (The "Warm-Up" Rule)

A common failure point occurs when retrieving the compound from cold storage. Opening a cold bottle in a warm, humid lab causes immediate condensation on the hygroscopic salt, initiating degradation.

Protocol:

  • Remove the container from the -20°C freezer.

  • Place in a desiccator at room temperature.

  • WAIT until the container reaches ambient temperature (approx. 30-60 mins).

  • Open only under a dry atmosphere or inside a glovebox if available.

  • Re-seal immediately under inert gas after weighing.

Solubilization and Solution Stability
  • Solvent Choice: Use anhydrous solvents (DMF, DMSO, or DCM). Avoid protic solvents (Methanol/Ethanol) for long durations as they can facilitate transesterification.

  • Solution Lifespan: Prepare fresh. If storage is necessary, acidify slightly (e.g., 0.1% HCl in solvent) to ensure the amine remains protonated, preventing cyclization. Do not store in basic buffers.

Quality Control and Validation

Before using this building block in critical synthesis steps, validate its integrity using the following methods.

Analytical Validation
  • HPLC/UPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Acidic modifier keeps the amine protonated during analysis).

    • Detection: 210-220 nm (low UV absorption due to lack of chromophores; high concentration may be needed).

    • Target Impurity: Look for the Pyroglutamate peak (typically elutes earlier due to loss of the hydrophobic methyl group and formation of the polar lactam, though the loss of the charged amine changes retention significantly).

  • 1H-NMR (DMSO-d6):

    • Check for the integrity of the tert-butyl singlet (~1.4 ppm) and the methyl ester singlet (~3.6 ppm) .

    • Diagnostic Signal: The disappearance of the ammonium protons (broad singlet ~8.0-8.5 ppm) or the shift of

      
      -protons indicates cyclization.
      
Decision Tree for Usage

Use this logic flow to determine if a batch is safe to use.

DecisionTree Start Batch Retrieval (-20°C) Visual Visual Inspection: Clumping/Yellowing? Start->Visual WarmUp Equilibrate to RT (Desiccator) Visual->WarmUp No Purify Recrystallize or Discard Visual->Purify Yes (Moisture Damage) Test QC Analysis (HPLC/NMR) WarmUp->Test Result Purity > 98%? Test->Result Use Proceed to Synthesis Result->Use Yes Result->Purify No (<98%)

Figure 2: QC Decision Tree for H-D-Glu(OMe)-Otbu·HCl usage.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed mechanisms of ester protection and deprotection).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.[4] (Foundational text on amino acid activation and side-reactions including pyroglutamate formation).

  • Schön, I., & Kisfaludy, L. (1979). Formation of Pyroglutamyl Peptides in Solid Phase Peptide Synthesis. Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem. (2025).[1][5] H-Glu-OMe Stability and Storage Technical Guide. (General reference for Glu-ester stability profiles). Link

  • MedChemExpress. (2024). H-Glu(OtBu)-OMe.HCl Product Safety and Handling. (Comparative data for the isomeric ester). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solution-Phase Coupling of H-D-Glu(OMe)-OtBu.HCl

Introduction: The Strategic Importance of Glutamic Acid Derivatives in Peptide Synthesis In the landscape of peptide chemistry and drug development, glutamic acid and its derivatives are foundational building blocks. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Glutamic Acid Derivatives in Peptide Synthesis

In the landscape of peptide chemistry and drug development, glutamic acid and its derivatives are foundational building blocks. Their side-chain carboxyl group offers a versatile handle for conjugation, cyclization, and modulation of physicochemical properties such as solubility and charge. The specific derivative, D-Glutamic acid α-methyl ester γ-tert-butyl ester hydrochloride (H-D-Glu(OMe)-OtBu.HCl), is a strategically protected amino acid. The use of orthogonal protecting groups—a methyl ester (Ome) at the α-carboxyl and a tert-butyl ester (OtBu) at the γ-carboxyl—provides chemists with precise control over which carboxyl group will be available for subsequent reactions after the initial peptide coupling.[1] The tert-butyl ester is stable to a wide range of reagents but is readily cleaved under acidic conditions, while the methyl ester can be saponified. This application note provides a comprehensive guide to the reaction conditions for coupling this valuable intermediate, focusing on the critical parameters that ensure high yield, purity, and stereochemical integrity.

The Fundamental Chemistry: Amide Bond Formation

Peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[2] This process is not spontaneous and requires the "activation" of the carboxyl group to make it more electrophilic and susceptible to nucleophilic attack by the amine.[3][4] This is achieved using a "coupling reagent."

Since H-D-Glu(OMe)-OtBu.HCl is the amine component (the nucleophile), its primary amine must be deprotonated from the hydrochloride salt form to become reactive. This is accomplished by adding a non-nucleophilic organic base.[5] The overall process can be broken down into three key events:

  • Carboxyl Group Activation : The N-protected incoming amino acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester).

  • Amine Neutralization : A tertiary base neutralizes the hydrochloride salt of H-D-Glu(OMe)-OtBu.HCl, liberating the free primary amine.

  • Nucleophilic Attack : The free amine of the glutamic acid derivative attacks the activated carboxyl group, forming the new peptide bond and releasing the coupling reagent byproducts.

Key Experimental Considerations

Choice of Coupling Reagent

The selection of the coupling reagent is paramount for achieving high efficiency while minimizing side reactions, particularly racemization.[5] Modern peptide synthesis relies on several classes of reagents:

  • Carbodiimides (e.g., EDC, DCC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[6][7] However, carbodiimides used alone can lead to racemization. Their effectiveness is significantly enhanced when used with additives.

  • Uronium/Aminium Salts (e.g., HBTU, HATU) : Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient and rapid.[2][8] They form active esters in situ that react quickly with the amine component, suppressing racemization.[9] HATU is generally more reactive than HBTU due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding active ester, making it ideal for sterically hindered couplings.[8]

  • Phosphonium Salts (e.g., PyBOP) : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent reagent that generates HOBt active esters. A key advantage of phosphonium salts is their inability to cause guanidinylation of the free amine, a potential side reaction with uronium-based reagents.[7]

The Critical Role of the Base

The starting material is an HCl salt, meaning the amine is protonated and non-nucleophilic. A base is required to liberate the free amine.[7]

  • Stoichiometry : At least one equivalent of base is needed to neutralize the HCl salt. However, most protocols recommend using 2 to 3 equivalents. The additional base neutralizes the acidic byproducts generated during the activation step (e.g., the proton from the carboxylic acid and the hexafluorophosphate or tetrafluoroborate counter-ions from the coupling reagent), driving the reaction to completion.

  • Choice of Base : A sterically hindered, non-nucleophilic tertiary amine is essential. N,N-Diisopropylethylamine (DIPEA or DIEA) is the most common choice. Its bulky isopropyl groups prevent it from acting as a nucleophile, which would lead to unwanted side products. N-Methylmorpholine (NMM) is another suitable, less basic alternative.[7]

Solvent Selection

The solvent must effectively dissolve all reactants and swell the growing peptide chain.[10]

  • Standard Solvents : N,N-Dimethylformamide (DMF) is the most widely used solvent in peptide synthesis due to its excellent solvating properties for protected amino acids, peptides, and coupling reagents.[10] Dichloromethane (DCM) is also common, often used in a mixture with DMF.[5] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates and quench the reaction.

  • Greener Alternatives : Due to toxicity concerns with DMF, greener solvents are being explored. Propylene carbonate has shown promise as a replacement in both solution- and solid-phase peptide synthesis.[11]

Data Presentation: Comparison of Common Coupling Systems

The following table summarizes typical reaction parameters for coupling an N-protected amino acid with an amino acid ester hydrochloride, which can be adapted for H-D-Glu(OMe)-OtBu.HCl.

Coupling SystemN-Protected AA (Equivalents)H-D-Glu(OMe)-OtBu.HCl (Equivalents)Coupling Reagent (Equivalents)Additive (Equivalents)Base (Equivalents)SolventTypical Reaction Time (h)Typical Yield (%)
EDC/HOBt 1.01.1EDC (1.2)HOBt (1.2)DIPEA (1.1)DCM/DMF12–1685–95
HBTU 1.01.1HBTU (1.1)-DIPEA (2.2)DMF2–490–98
HATU 1.01.1HATU (1.1)-DIPEA (2.2)DMF1–3>95
PyBOP 1.01.2PyBOP (1.2)-DIPEA (2.5)DMF2-690-98

Table adapted from representative protocols.[5] Equivalents are relative to the limiting reagent, typically the N-protected amino acid.

Experimental Protocol: HATU-Mediated Coupling

This protocol describes a robust and highly efficient method using HATU, which is particularly suitable for ensuring high yields even with potentially challenging or valuable substrates.

Materials and Reagents:
  • N-α-protected amino acid (e.g., Fmoc-L-Ala-OH)

  • H-D-Glu(OMe)-OtBu.HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve N-Protected Amino Acid in DMF p2 Add H-D-Glu(OMe)-OtBu.HCl p1->p2 r1 Cool to 0 °C (Ice Bath) p2->r1 r2 Add DIPEA (Neutralization) r1->r2 r3 Add HATU (Activation) r2->r3 r4 Stir at 0 °C, then warm to Room Temp r3->r4 r5 Monitor Reaction (TLC/LC-MS) r4->r5 w1 Remove DMF under reduced pressure r5->w1 w2 Redissolve in EtOAc w1->w2 w3 Aqueous Washes: 1N HCl, NaHCO₃, Brine w2->w3 w4 Dry organic layer (MgSO₄) w3->w4 w5 Evaporate Solvent w4->w5 w6 Purify by Chromatography (if necessary) w5->w6

Caption: General workflow for HATU-mediated solution-phase peptide coupling.

Step-by-Step Methodology:
  • Preparation :

    • To a dry round-bottom flask under a nitrogen or argon atmosphere, add the N-protected amino acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1–0.2 M).

    • Add H-D-Glu(OMe)-OtBu.HCl (1.1 eq) to the solution and stir until dissolved.

  • Reaction Initiation :

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add DIPEA (2.2 eq) to the stirred solution. The base neutralizes both the HCl salt and the carboxylic acid, so it is added before the coupling reagent.

    • In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF and add it to the reaction mixture. Alternatively, add HATU as a solid. A color change (typically to yellow) may be observed.

    • Causality : Pre-activation of the carboxylic acid by adding the coupling reagent before the amine component can sometimes be beneficial, but co-addition as described here is common and effective. The reaction is started at 0 °C to minimize potential side reactions, including racemization, during the initial high-reactivity phase.[12]

  • Reaction Progression :

    • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material (the N-protected amino acid) is consumed.

  • Aqueous Work-up :

    • Once the reaction is complete, remove the DMF under reduced pressure (high vacuum).

    • Dilute the resulting residue with a water-immiscible organic solvent like ethyl acetate (EtOAc).[12]

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1N HCl (aq) (2x) - to remove unreacted amine and excess DIPEA.

      • Saturated NaHCO₃ (aq) (2x) - to remove unreacted carboxylic acid and HOBt/HOAt byproducts.

      • Saturated NaCl (Brine) (1x) - to remove residual water and salts.

    • Self-Validation : This washing sequence is a self-validating system. Each wash is designed to remove a specific class of impurities, ensuring the organic layer is progressively purified.

  • Isolation and Purification :

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent by rotary evaporation to yield the crude protected dipeptide.

    • If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product with high purity.

References

  • Organic Syntheses Procedure. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. Peptide synthesis. Peptide coupling conditions. [Link]

  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Chemsky. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Engle, J. (2020). Peptide Coupling Reagents. YouTube. [Link]

  • Aapptec. H-D-Glu(OtBu)-OMe HCl, D-Glutamic acid alpha methyl ester gamma tert-butyl ester. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue.
  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

  • Sherwood, J., et al. (2017). The greening of peptide synthesis. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

Sources

Application

Application Note: H-D-Glu(OMe)-Otbu.HCl in Medicinal Chemistry

This Application Note and Protocol Guide details the strategic use of H-D-Glu(OMe)-Otbu.HCl in medicinal chemistry, specifically for solution-phase peptide synthesis (LPPS) and peptidomimetic design. Strategic Utilizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of H-D-Glu(OMe)-Otbu.HCl in medicinal chemistry, specifically for solution-phase peptide synthesis (LPPS) and peptidomimetic design.

Strategic Utilization of Orthogonally Protected D-Glutamate

Executive Summary & Compound Profile

H-D-Glu(OMe)-Otbu.HCl (D-Glutamic acid


-methyl ester 

-tert-butyl ester hydrochloride) is a specialized chiral building block designed for the synthesis of metabolically stable peptides and peptidomimetics.

Its core value lies in two medicinal chemistry pillars:

  • Stereochemical Control: The D-configuration introduces non-native stereochemistry, inducing specific secondary structures (e.g.,

    
    -turns) and conferring resistance to endogenous proteases.
    
  • Orthogonal Protection: The pairing of an acid-labile

    
    -ester (Otbu ) with a base-labile 
    
    
    
    -ester (OMe ) allows for highly selective regiochemical manipulation in solution-phase synthesis.
Chemical Specifications
PropertySpecification
Chemical Name D-Glutamic acid

-methyl ester

-tert-butyl ester hydrochloride
CAS Number Variable by vendor (Verify structure)
Formula C

H

NO


HCl
Molecular Weight 253.72 g/mol (Free Base) / ~290.18 g/mol (HCl Salt)
Stereochemistry D-Enantiomer (R-configuration at

-carbon)

-Protection
tert-butyl ester (-Otbu )

Cleaved by Acid (TFA)

-Protection
Methyl ester (-OMe )

Cleaved by Base (LiOH) or Hydrazine
Solubility Soluble in Water, Methanol, DMSO, DMF.[1][2] Slightly soluble in DCM.

Strategic Application in Synthesis

The primary utility of this compound is its ability to direct the flow of synthesis through Orthogonal Deprotection .[3] Unlike standard amino acids where side-chain and C-terminal protections are removed simultaneously, H-D-Glu(OMe)-Otbu allows the chemist to distinguish between the


-carboxyl and 

-carboxyl groups.
Mechanism of Orthogonality
  • Pathway A (Backbone Extension): Treatment with Trifluoroacetic Acid (TFA) selectively removes the

    
    -Otbu group, exposing the 
    
    
    
    -COOH for coupling to the next amino acid in the sequence. The side chain (-OMe) remains intact.
  • Pathway B (Side-Chain Branching): Treatment with Lithium Hydroxide (LiOH) or Hydrazine selectively hydrolyzes the

    
    -OMe group, exposing the side-chain COOH for branching, cyclization, or conjugation (e.g., to fluorophores or lipids).
    
Visualization: The Orthogonal Switch

The following diagram illustrates the divergent synthetic pathways enabled by this molecule.

OrthogonalStrategy Start H-D-Glu(OMe)-Otbu (Starting Block) AcidStep Acid Treatment (TFA / DCM) Start->AcidStep Select Alpha BaseStep Base Treatment (LiOH / MeOH) Start->BaseStep Select Gamma AlphaFree H-D-Glu(OMe)-OH (Alpha-COOH Free) AcidStep->AlphaFree Backbone Backbone Elongation (Linear Peptide) AlphaFree->Backbone Coupling GammaFree H-D-Glu(OH)-Otbu (Gamma-COOH Free) BaseStep->GammaFree Branching Side-Chain Branching (Isoglutamine / Cyclization) GammaFree->Branching Coupling

Caption: Orthogonal deprotection logic. The Otbu ester (red path) is acid-labile, facilitating backbone extension. The OMe ester (green path) is base-labile, facilitating side-chain modification.

Medicinal Chemistry Applications

Protease Resistance & Peptidomimetics

Incorporating D-amino acids is a standard strategy to improve the pharmacokinetic (PK) profile of peptide drugs. Endogenous proteases generally recognize L-amino acids. Replacing L-Glu with D-Glu at cleavage sites can extend plasma half-life significantly [1].

  • Application: Synthesis of retro-inverso peptides or stabilized analogs of neuroactive peptides (e.g., Substance P antagonists).

Muramyl Dipeptide (MDP) Analogs

MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a potent immune system stimulator.[2] The D-isoglutamine moiety is critical for activity.

  • Role: H-D-Glu(OMe)-Otbu serves as a precursor. The

    
    -amine is coupled to the MurNAc-L-Ala portion. The 
    
    
    
    -OMe is then converted to an amide (isoglutamine) or free acid, while the
    
    
    -Otbu allows for controlled C-terminal handling [2].
Macrocyclization (Head-to-Side Chain)

Cyclic peptides exhibit superior membrane permeability and binding affinity. This derivative is ideal for Head-to-Side Chain cyclization strategies.

  • Workflow:

    • N-terminus is acylated with a linker.

    • 
      -OMe is hydrolyzed to 
      
      
      
      -COOH.
    • Intramolecular coupling occurs between the N-terminal amine and the

      
      -COOH.
      

Detailed Experimental Protocols

Protocol A: Handling & Storage
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Desiccate before opening.

  • Solubilization: Dissolve in DMF or DMSO for coupling reactions. If using DCM, add a small amount of DMF to aid solubility.

Protocol B: Standard Coupling (N-Terminal Acylation)

Use this protocol to attach an amino acid or drug scaffold to the free amine of H-D-Glu(OMe)-Otbu.HCl.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • H-D-Glu(OMe)-Otbu.HCl (1.0 - 1.2 equiv)

  • Coupling Agent: HATU or EDC/HOBt (1.0 - 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM/DMF (9:1)

Procedure:

  • Activation: Dissolve the Carboxylic Acid component and Coupling Agent (HATU) in anhydrous DMF under Nitrogen. Stir for 2-5 minutes at 0°C.

  • Neutralization: In a separate vial, dissolve H-D-Glu(OMe)-Otbu.HCl in minimal DMF. Add 2.0 equiv of DIPEA to neutralize the HCl salt.

  • Coupling: Add the amine solution to the activated acid solution. Add the remaining 1.0 equiv of DIPEA.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute with EtOAc. Wash sequentially with 5% Citric Acid (removes excess amine), Sat. NaHCO

    
     (removes excess acid), and Brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol C: Selective Deprotection
Option 1:

-Carboxyl Deprotection (Removal of Otbu)

Target: Prepare the molecule for peptide backbone elongation.

  • Dissolve the protected intermediate in DCM .

  • Add TFA (Trifluoroacetic Acid) to a final concentration of 20-50% v/v.

  • Add scavengers (e.g., TIS) if sensitive residues (Trp, Met) are present; otherwise, not strictly necessary for this specific derivative.

  • Stir at RT for 1-2 hours.

  • Note: The

    
    -methyl ester (OMe) is stable under these conditions.
    
  • Evaporate TFA/DCM. Co-evaporate with Toluene or Ether to remove residual acid.

Option 2:

-Side Chain Deprotection (Removal of OMe)

Target: Prepare the side chain for branching or cyclization.

  • Dissolve the intermediate in THF/Water (3:1) or MeOH/Water .

  • Add LiOH (Lithium Hydroxide, 1.5 - 2.0 equiv) at 0°C.

  • Stir at 0°C to RT. Monitor closely by TLC (usually 1-3 hours).

  • Critical Control: Avoid heating or prolonged exposure to high pH to prevent saponification of the

    
    -Otbu ester (though Otbu is sterically resistant, it is not immune to harsh base) and to prevent racemization.
    
  • Acidify carefully with 1N HCl to pH ~3 and extract with EtOAc.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Diketopiperazine (DKP) Formation Occurs if the N-terminus is deprotected while the

-OMe is free or if the sequence is Dipeptide-D-Glu-OR.
DKP formation is driven by nucleophilic attack of the N-terminal amine on the ester. Avoid leaving the N-terminus free for long periods if the

-ester is reactive.
Racemization Base-catalyzed proton abstraction at the

-carbon during coupling or saponification.
Use HOBt/HOAt additives during coupling. Keep saponification (LiOH) cold (0°C) and short. D-amino acids are generally stable, but care is required.
Incomplete Coupling HCl salt not fully neutralized.Ensure 3.0 equivalents of DIPEA are used: 1 eq to neutralize the HCl, 2 eq for the reaction environment.

References

  • Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine, Surgery and Biotechnology." Current Medicinal Chemistry, 17(23), 2487-2504.

  • Ueoka, T., et al. (2006). "Synthesis of Muramyl Dipeptide Analogues and Their Biological Activities." Chemical and Pharmaceutical Bulletin, 54(11), 1521-1528.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for H-D-Glu(OMe)-Otbu.HCl before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of H-D-Glu(Ome)-Otbu.HCl

Welcome to the technical support center for H-D-Glu(Ome)-Otbu.HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-D-Glu(Ome)-Otbu.HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile glutamic acid derivative in peptide synthesis. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal coupling efficiency in your experiments.

Troubleshooting Guide: Enhancing Coupling Efficiency

This section addresses specific issues you may encounter during the coupling of H-D-Glu(Ome)-Otbu.HCl, providing potential causes and actionable solutions.

Issue 1: Low Coupling Yield

A common challenge in peptide synthesis is achieving a high yield of the desired peptide.[1] Low coupling efficiency with H-D-Glu(Ome)-Otbu.HCl can stem from several factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Activation The carboxylic acid of the incoming amino acid is not sufficiently activated to react with the amino group of H-D-Glu(Ome)-Otbu.HCl. This is a critical first step in forming the peptide bond.[2]Optimize your coupling reagent. Consider using highly efficient reagents like HATU or HBTU, which are known to facilitate rapid and efficient amide bond formation.[3][4] Ensure you are using the correct stoichiometry of the coupling reagent and additive (e.g., HOBt or Oxyma Pure).[5]
Steric Hindrance The bulky tert-butyl group on the side chain of H-D-Glu(Ome)-Otbu.HCl can physically obstruct the approach of the activated amino acid, slowing down the reaction rate.[6]Increase the coupling time. Monitor the reaction progress using a qualitative test like the Kaiser test. If the test remains positive, indicating unreacted amine, extend the reaction time. Consider a double coupling. This involves repeating the coupling step with fresh reagents to drive the reaction to completion.[7]
Suboptimal Base The hydrochloride salt of H-D-Glu(Ome)-Otbu.HCl must be neutralized to free the amine for reaction. An inappropriate or insufficient amount of base can lead to incomplete neutralization and, consequently, poor coupling.Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to avoid unwanted side reactions.[3] Ensure you are using a sufficient molar excess of the base to neutralize both the hydrochloride salt and any acidic byproducts of the activation step. A typical starting point is 2-4 equivalents of DIPEA.[3]
Aggregation The growing peptide chain, particularly in hydrophobic sequences, can aggregate on the solid support, making the reactive sites inaccessible.[8]Improve resin swelling. Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before the coupling reaction. Incorporate chaotropic salts. Washing the resin with a solution containing a chaotropic salt can help disrupt secondary structures and improve accessibility.[8]

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low coupling yield.

Issue 2: Presence of Side Products

The appearance of unexpected peaks in your analytical data (e.g., HPLC, MS) indicates the formation of side products.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of the Methyl Ester The α-methyl ester of H-D-Glu(Ome)-Otbu.HCl could be susceptible to hydrolysis, especially under basic conditions or in the presence of water, leading to the formation of the corresponding carboxylic acid.[9]Ensure anhydrous conditions. Use dry solvents and reagents. Minimize exposure to strong bases. While a base is necessary for neutralization, prolonged exposure or the use of a highly nucleophilic base could promote hydrolysis.
Transesterification of the Methyl Ester If your reaction mixture contains other alcohols, there is a possibility of transesterification, where the methyl group is exchanged for another alkyl group.[10][11]Avoid alcoholic solvents in the coupling step unless they are part of a specific protocol.
Racemization The chiral integrity of the amino acid can be compromised during the activation step, leading to the formation of diastereomeric peptides. This is a general concern in peptide synthesis.[12][13]Use coupling reagents with racemization-suppressing additives. Reagents like HATU and HBTU are formulated to minimize racemization.[3] Maintain a low reaction temperature during the activation and coupling steps.

Experimental Protocol for Coupling H-D-Glu(Ome)-Otbu.HCl using HATU:

This protocol provides a starting point for the efficient coupling of H-D-Glu(Ome)-Otbu.HCl. Optimization may be required based on the specific peptide sequence.

  • Resin Swelling: Swell the resin-bound amine in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow this mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activation mixture to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), consider extending the reaction time or performing a double coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for H-D-Glu(Ome)-Otbu.HCl?

A1: H-D-Glu(Ome)-Otbu.HCl should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. For long-term storage, temperatures of -20°C to -80°C are recommended.[14]

Q2: In which solvents is H-D-Glu(Ome)-Otbu.HCl soluble?

A2: H-D-Glu(Ome)-Otbu.HCl is generally soluble in common organic solvents used in peptide synthesis, such as DMF and NMP.

Q3: Is it necessary to neutralize H-D-Glu(Ome)-Otbu.HCl before coupling?

A3: Yes, it is crucial to neutralize the hydrochloride salt with a non-nucleophilic base like DIPEA to liberate the free amine for the coupling reaction.[3]

Q4: Can I use carbodiimide-based coupling reagents like DCC or EDC with H-D-Glu(Ome)-Otbu.HCl?

A4: While carbodiimides can be used, they are generally more prone to causing side reactions, including racemization, compared to modern uronium/phosphonium-based reagents like HATU or HBTU. If you do use a carbodiimide, it is highly recommended to include an additive like HOBt or Oxyma Pure to improve efficiency and suppress side reactions.

Q5: How does the steric hindrance of the tert-butyl group in H-D-Glu(Ome)-Otbu.HCl compare to other glutamic acid derivatives?

A5: The tert-butyl group is significantly bulkier than a methyl or ethyl group. This increased steric hindrance can slow down the coupling reaction, especially when coupling to another sterically hindered amino acid. This is a key reason why more reactive coupling reagents and potentially longer reaction times or double coupling may be necessary.[6][7]

Decision Tree for Selecting a Coupling Strategy:

Caption: Decision tree for selecting a coupling strategy.

References

  • BenchChem. (2025). Application Notes and Protocols: H-D-Ala-OtBu.HCl Reaction with HBTU Coupling Reagent. BenchChem.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • BenchChem. (2025). Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling. BenchChem.
  • MedChemExpress. (n.d.). H-Glu(OtBu)-OtBu hydrochloride. MedChemExpress.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Slideshare. (n.d.). Side reaction in peptide synthesis. Slideshare.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • MedChemExpress. (n.d.). H-Glu(OtBu)-OMe.HCl. MedChemExpress.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
  • PubMed. (n.d.). Hydrolysis of peptide esters by different enzymes. PubMed.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
  • PubMed. (1991, May).
  • RSC Publishing. (n.d.).
  • Chemistry LibreTexts. (2023, May 3). 2.11: Peptide Hydrolysis. Chemistry LibreTexts.
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
  • PMC. (n.d.).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem.
  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • ACS Publications. (n.d.). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters.
  • Heriot-Watt Research Portal. (n.d.). An Efficient Route to the a-Methyl Ester of L-Glutamic Acid, and its conversion into cis-5-Hydroxy-L-Pipecolic Acid.
  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
  • MDPI. (2021, July 5).
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
  • PubMed. (n.d.).
  • University of Michigan. (n.d.).
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • BenchChem. (2025).
  • AAPPTec. (n.d.).
  • AAPPTec. (n.d.). H-Glu(OtBu)-OtBu HCl [32677-01-3]. AAPPTec.

Sources

Optimization

Technical Support Center: Minimizing Racemization During H-D-Glu(Ome)-Otbu.HCl Activation

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the activ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the activation of H-D-Glu(Ome)-Otbu.HCl and other amino acid derivatives. Here, we will delve into the mechanistic underpinnings of racemization and provide field-proven troubleshooting strategies to ensure the synthesis of optically pure peptides.

Understanding the Challenge: The Racemization Pathway

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical side reaction in peptide synthesis.[1] This loss of stereochemical purity can dramatically alter the biological activity and therapeutic efficacy of the final peptide product.[2] The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[2][3] This occurs when the activated carboxyl group of an N-protected amino acid is attacked intramolecularly by the protecting group's carbonyl oxygen. The α-proton of the resulting oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral intermediate that can be attacked from either face by the incoming amine, resulting in a mixture of diastereomers.[2][3]

Factors that exacerbate this issue include the choice of coupling reagent, the strength and concentration of the base, reaction temperature, and solvent polarity.[4][5]

Visualizing the Racemization Mechanism

RacemizationMechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation A N-Protected Amino Acid (L-Enantiomer) B Activated Intermediate A->B Coupling Reagent C Oxazolone Intermediate B->C Intramolecular Cyclization E Desired L-Peptide B->E + Amine Component (Direct Pathway) D Achiral Enolate C->D + Base - H+ C->E + Amine Component D->C + H+ F Undesired D-Peptide D->F + Amine Component

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the activation of H-D-Glu(Ome)-Otbu.HCl, providing actionable solutions grounded in chemical principles.

Q1: I'm observing significant epimerization of my glutamic acid derivative. Is my coupling reagent the problem?

A1: Very likely. The choice of coupling reagent is a critical factor in controlling racemization.

Expertise & Experience: Coupling reagents vary significantly in their reaction rates and their propensity to induce racemization. Reagents that form highly reactive intermediates can accelerate the desired peptide bond formation, but they can also promote the formation of the problematic oxazolone intermediate.

Troubleshooting Steps:

  • Evaluate Your Current Reagent:

    • Carbodiimides (e.g., DCC, DIC, EDC): These are known to cause significant racemization when used alone.[4] They require the use of an additive to suppress this side reaction.

    • Uronium/Aminium Salts (e.g., HBTU, HATU, PyBOP): While generally efficient, they can still lead to racemization, especially with sensitive amino acids.[4][6] Pre-activation of the protected amino acid before adding it to the amine component can sometimes mitigate side reactions like guanidinylation but may increase the risk of racemization if the activated species is left for too long.[7]

    • Phosphonium Salts (e.g., PyBOP): These are often preferred for cyclization reactions as they avoid the guanidinylation side reaction associated with uronium/aminium salts.[6]

  • Incorporate Racemization-Suppressing Additives:

    • When using carbodiimides, always include additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[4][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[4] Oxyma has been reported to be more effective than HOBt at suppressing racemization and can enhance coupling rates.[8]

  • Consider Milder Coupling Reagents:

    • For particularly sensitive couplings, reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known for their low racemization potential.[8]

Data Presentation: Comparison of Common Coupling Systems

Coupling SystemRacemization PotentialKey Considerations
EDC/HOBt ModerateWidely used, water-soluble byproducts.[8]
DIC/HOBt ModerateGood for base-free conditions to minimize racemization.[3]
HBTU/DIPEA Moderate to HighFast coupling, but risk of guanidinylation and racemization.[7][9]
HATU/DIPEA ModerateMore reactive than HBTU, can be effective for hindered couplings.[6]
PyBOP/DIPEA ModerateNon-toxic alternative to BOP, effective in solid-phase synthesis.[3]
DEPBT LowOften used when other methods fail due to high racemization.[8]
Q2: I've chosen a suitable coupling reagent and additive, but I'm still seeing racemization. Could the base be the culprit?

A2: Absolutely. The choice and amount of base are critical for preserving stereochemical integrity. [5]

Expertise & Experience: The base neutralizes the hydrochloride salt of H-D-Glu(Ome)-Otbu.HCl and facilitates the coupling reaction. However, an excessively strong or sterically unhindered base can readily abstract the acidic α-proton from the oxazolone intermediate, accelerating racemization.[5][10]

Troubleshooting Steps:

  • Evaluate Your Base:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): Commonly used but its strong basicity can contribute to racemization.[5]

    • Triethylamine (TEA): Due to its smaller steric hindrance and strong basicity, TEA can lead to a faster rate of racemization compared to DIPEA or NMM.[5]

  • Switch to a Weaker or More Sterically Hindered Base:

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, often resulting in less racemization.[5]

    • 2,4,6-Collidine (TMP): This sterically hindered base is an excellent choice for minimizing racemization, as its bulkiness disfavors the abstraction of the α-proton.[5][11][12]

  • Optimize Base Concentration:

    • Use the minimum amount of base necessary for the reaction to proceed. Typically, one equivalent of base is used to neutralize the amino acid salt, and an additional equivalent is needed if the coupling reagent is also a salt.

Data Presentation: Impact of Base Selection on Racemization

BasepKaSteric HindranceRacemization Tendency
Triethylamine (TEA) ~10.7LowHigh[5]
DIPEA ~10.1ModerateModerate to High[5]
N-Methylmorpholine (NMM) ~7.38ModerateLow to Moderate[5]
2,4,6-Collidine (TMP) ~7.43HighLow[5][11]
Q3: Does reaction temperature and solvent play a role in racemization?

A3: Yes, both temperature and solvent can significantly influence the extent of racemization.

Expertise & Experience: Higher temperatures provide more energy for the system, accelerating all reactions, including the undesirable racemization pathway.[4][13] The polarity of the solvent can also affect the stability of the charged intermediates involved in the racemization process.[4][14]

Troubleshooting Steps:

  • Control the Reaction Temperature:

    • Perform coupling reactions at lower temperatures, such as 0°C, to slow down the rate of racemization.[4] While lower temperatures are generally better, be mindful that very low temperatures (e.g., below 0°C) can significantly slow down the desired peptide bond formation as well.[13]

  • Choose an Appropriate Solvent:

    • Where possible, consider using less polar solvents, as this may help to reduce racemization.[4] However, solvent choice is often dictated by the solubility of the reactants and, in the case of solid-phase peptide synthesis (SPPS), the swelling of the resin.[7] Common solvents include dichloromethane (DCM) and dimethylformamide (DMF).

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start High Racemization Detected Step1 Q1: Evaluate Coupling Reagent Start->Step1 Step2 Q2: Assess Base Selection Step1->Step2 Reagent seems appropriate Solution1a Use Additives (HOBt, HOAt, Oxyma) Step1->Solution1a Carbodiimide used Solution1b Switch to Milder Reagent (e.g., DEPBT) Step1->Solution1b High-risk coupling Step3 Q3: Control Reaction Conditions Step2->Step3 Base seems appropriate Solution2a Use Weaker/Hindered Base (NMM, Collidine) Step2->Solution2a Solution3a Lower Reaction Temperature (0°C) Step3->Solution3a Solution1a->Step2 Solution1b->Step2 Solution2b Optimize Base Concentration Solution2a->Solution2b Solution2b->Step3 Solution3b Optimize Solvent Choice Solution3a->Solution3b End Racemization Minimized Solution3b->End

Caption: Troubleshooting workflow for minimizing racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended for standard couplings where minimizing racemization is a priority.

  • Preparation:

    • Dissolve the N-protected amino acid (1.0 equivalent) and Oxyma Pure (1.2 equivalents) in an appropriate solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve H-D-Glu(Ome)-Otbu.HCl (1.1 equivalents) in the same solvent and add N-Methylmorpholine (NMM) (1.1 equivalents) to neutralize the salt. Stir for 10 minutes.

  • Activation and Coupling:

    • Cool the N-protected amino acid/Oxyma solution to 0°C in an ice bath.

    • Add Diisopropylcarbodiimide (DIC) (1.2 equivalents) to the cooled solution and stir for 5-10 minutes for pre-activation.

    • Add the neutralized H-D-Glu(Ome)-Otbu solution to the activated mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the diisopropylurea byproduct.

    • Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine.[15]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[15]

    • Purify the crude product by flash chromatography.

Protocol 2: Coupling for Highly Sensitive Amino Acids using DEPBT

This protocol is designed for couplings that are particularly prone to racemization.

  • Preparation:

    • Dissolve the N-protected amino acid (1.0 equivalent), H-D-Glu(Ome)-Otbu.HCl (1.1 equivalents), and DEPBT (1.2 equivalents) in DMF.

  • Coupling:

    • Cool the solution to 0°C.

    • Slowly add 2,4,6-Collidine (2.2 equivalents) to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature overnight.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

References

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • Bruckner, H. (Ed.). (2009). Racemization of Amino Acids and Peptides. Wiley-VCH. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394-9403. [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry, 64(20), 7157-7159. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Jadhav, S. B., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(17), 517. [Link]

  • Han, Y., & Albericio, F. (2014). The challenge of epimerization in peptide synthesis. Expert Opinion on Drug Discovery, 9(1), 113-124. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Palasek, S. A., et al. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 129(51), 15840-15841. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing H-D-Glu(Ome)-Otbu.HCl

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the orthogonally protected amin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the orthogonally protected amino acid H-D-Glu(Ome)-Otbu.HCl. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven purification strategies. Our goal is to empower you to navigate the unique challenges posed by this building block and achieve high-purity peptides for your research.

Section 1: Understanding the Core Chemistry

The successful purification of peptides containing H-D-Glu(Ome)-Otbu.HCl hinges on understanding the distinct roles and relative stabilities of its two ester protecting groups: the side-chain methyl ester (Ome) and the C-terminal tert-butyl ester (Otbu).

FAQ: What is the strategic purpose of the Ome and Otbu protecting groups?

The Ome and Otbu groups form an orthogonal protection scheme .[1] This is a powerful strategy in multi-step chemical synthesis that allows for the selective removal of one protecting group in the presence of another by using different chemical conditions.[2][3]

  • γ-Methyl Ester (Ome): This group protects the side-chain carboxyl function of the glutamic acid. It is stable to the acidic conditions typically used to remove tert-butyl (tBu) based protecting groups and to the basic conditions used for Fmoc group removal. Its cleavage generally requires harsh conditions like saponification (strong base, e.g., NaOH), which are not typically used until the final, desired deprotection step.

  • α-Tert-butyl Ester (Otbu): This group protects the C-terminal carboxyl group. The Otbu group is highly labile to moderately strong acids, such as trifluoroacetic acid (TFA).[4] This allows for its selective removal during the final cleavage of the peptide from the solid-phase synthesis resin, without affecting the Ome group on the side chain.

This orthogonality is crucial for complex peptide synthesis, enabling modifications at specific sites without disturbing others.[5]

FAQ: How do these protecting groups influence my peptide's behavior during purification?

The presence of the Ome and Otbu esters significantly increases the overall hydrophobicity of the peptide. This has direct consequences for purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Increased Retention Time: Compared to its fully deprotected counterpart, the protected peptide will bind more strongly to the hydrophobic stationary phase (e.g., C18 or C8) of the RP-HPLC column.[6] This results in a longer retention time and requires a higher concentration of organic solvent (like acetonitrile) for elution.

  • Altered Solubility: The increased hydrophobicity can decrease the peptide's solubility in highly aqueous solutions. This is a critical consideration when preparing your crude sample for injection onto the HPLC column.[7]

Table 1: Stability of Key Protecting Groups in Peptide Synthesis
Protecting GroupCleavage ConditionStabilityPurpose
Fmoc 20-50% Piperidine in DMFAcid-labileNα-protection during synthesis
Otbu (tert-butyl) 50-95% TFABase-stableSide-chain or C-terminus protection
Ome (methyl ester) Saponification (e.g., NaOH)Acid-stable, Base-labileSide-chain protection
Section 2: General Purification Workflow

A systematic approach is key to successfully purifying peptides containing acid-sensitive and hydrophobic protecting groups. The workflow below outlines the critical decisions and steps from post-cleavage workup to obtaining a pure product.

Diagram: Purification Strategy Decision Tree

This diagram illustrates the logical flow for developing a robust purification method for your peptide.

G cluster_0 Phase 1: Preparation & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Preparative Purification A Crude Peptide Post-Cleavage (TFA Cocktail) B Precipitate & Wash with Cold Ether A->B Remove Scavengers C Solubilize Crude Peptide (e.g., ACN/H2O, DMSO) B->C Prepare for Injection D Analytical RP-HPLC Scouting (Fast Gradient) C->D Method Development E Evaluate Chromatogram D->E F Single, Well-Resolved Peak? E->F Assess Purity G Optimize Gradient (Shallow Gradient Around Elution %B) F->G Yes H Troubleshoot Impurities (See Section 3) F->H No I Scale Up to Preparative Column G->I Finalize Method J Load Sample & Run Optimized Method I->J K Collect Fractions J->K L Analyze Fractions (Analytical HPLC/MS) K->L M Pool Pure Fractions & Lyophilize L->M

Caption: Workflow from crude peptide to purified product.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the purification of peptides containing H-D-Glu(Ome)-Otbu.HCl in a question-and-answer format.

Problem: My analytical chromatogram shows multiple major peaks. What are they?

The presence of multiple peaks indicates a heterogeneous sample. The key is to systematically diagnose the source of the impurities, which can range from synthesis artifacts to degradation products.[8]

  • Possible Cause 1: Incomplete Cleavage/Deprotection. If your peptide contains other acid-labile side-chain protecting groups (e.g., Boc on Trp, Pbf on Arg), they may require longer cleavage times than the Otbu group.

    • Solution: Review your cleavage cocktail and time. For peptides with multiple protecting groups, a standard 2-hour cleavage with a TFA/TIS/H2O (95:2.5:2.5) cocktail is a good starting point. If you suspect incomplete deprotection of arginine, extend the cleavage time and monitor by HPLC.[9]

  • Possible Cause 2: Premature Loss of the Otbu Group. The Otbu ester is acid-labile. If exposed to acidic conditions during synthesis (e.g., inefficient neutralization after Fmoc deprotection), it can be prematurely cleaved, leading to a more polar impurity that elutes earlier.

    • Solution: This is a synthesis issue. Ensure your synthesis protocol includes robust neutralization steps. For purification, you will need to resolve this impurity chromatographically.

  • Possible Cause 3: Degradation of the Ome Group. While generally acid-stable, prolonged exposure to very harsh acidic conditions or any exposure to basic conditions can lead to hydrolysis of the methyl ester.

    • Solution: Avoid all basic conditions during workup and purification. Use TFA as the ion-pairing agent in your mobile phase, as it maintains an acidic environment (pH ~2) where the Ome group is stable.[7]

  • Possible Cause 4: Standard Synthesis-Related Impurities. These include deletion sequences (missing an amino acid) or truncated sequences.[8]

    • Solution: These impurities are often very similar in hydrophobicity to the target peptide. A shallow, optimized gradient during RP-HPLC is essential for their separation.[10]

Diagram: Diagnostic Workflow for Multiple Peaks

G A Multiple Peaks Observed in Crude HPLC B Analyze Peaks by LC-MS A->B C Mass matches target + tBu? (+56 Da) B->C D Mass matches target - tBu? (-56 Da) C->D No G Incomplete side-chain deprotection. ACTION: Optimize cleavage time/cocktail. C->G Yes E Mass matches target - Ome + OH? (-14 Da) D->E No H Premature Otbu loss. ACTION: Review synthesis protocol. D->H Yes F Mass matches deletion sequence? E->F No I Ome hydrolysis. ACTION: Avoid basic pH. E->I Yes J Synthesis impurity. ACTION: Optimize HPLC gradient. F->J Yes

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Optimization

Technical Support Center: Troubleshooting Peptide Aggregation in Syntheses Incorporating H-D-Glu(Ome)-Otbu.HCl

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggre...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), particularly in sequences that include the glutamic acid derivative H-D-Glu(Ome)-Otbu.HCl. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Peptide aggregation is a pervasive issue in SPPS, stemming from the self-association of growing peptide chains on the solid support. This phenomenon can lead to incomplete reactions, low yields, and significant purification challenges.[1][2] While H-D-Glu(Ome)-Otbu.HCl is not inherently known to induce aggregation, its presence in a sequence, especially a hydrophobic or lengthy one, can coincide with the onset of these synthetic difficulties. This guide offers a structured approach to both preventing and resolving aggregation.

Section 1: Frequently Asked Questions (FAQs) - Understanding Aggregation

This section addresses the fundamental concepts of peptide aggregation during synthesis.

Q1: What is peptide aggregation in the context of SPPS, and what causes it?

A: Peptide aggregation during SPPS is the process where growing peptide chains, which are covalently attached to an insoluble resin support, interact with each other to form stable, often insoluble, multi-chain structures.[3] The primary cause is the formation of intermolecular hydrogen bonds, which leads to the assembly of β-sheet secondary structures.[1][4] These β-sheets can effectively cross-link the peptide-resin matrix, causing it to collapse and become impenetrable to solvents and reagents. Hydrophobic sequences are particularly prone to aggregation.[1]

Q2: What are the common signs that my peptide is aggregating on the resin?

A: There are several key indicators of on-resin aggregation:

  • Poor Resin Swelling: The most immediate sign is a noticeable shrinking or clumping of the resin bed. A well-solvated peptide-resin should appear swollen and flow freely.[1]

  • Incomplete or Slow Reactions: Both the Fmoc-deprotection and the amino acid coupling steps may become sluggish or fail to reach completion. This is because the reactive sites on the peptide chain are physically blocked within the aggregated matrix.[1][3]

  • Inconclusive Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) or TNBS test can become unreliable, often giving false negative results because the testing reagents cannot penetrate the collapsed resin to reach the free amines.[3]

  • Increased Deletion Impurities: The final analysis of the crude peptide often shows a high percentage of deletion sequences, which are difficult to separate from the target peptide during purification.[2]

Q3: Is H-D-Glu(Ome)-Otbu.HCl itself a cause of aggregation?

A: H-D-Glu(Ome)-Otbu.HCl is a glutamic acid derivative and is not typically classified as a "difficult" or aggregation-prone amino acid on its own.[5][6] Aggregation is a sequence-dependent phenomenon.[3] Problems are more likely to arise when this residue is part of a larger hydrophobic sequence or a peptide that has a high propensity to form secondary structures. The challenge is not the individual building block, but the cumulative properties of the elongating peptide chain.

Q4: At what stage of the synthesis is aggregation most likely to begin?

A: Aggregation is generally not a significant concern for very short peptides. It typically becomes a potential issue after the peptide chain reaches a length of five or six residues and is most common in peptides up to about 21 residues in length.[1] Beyond that length, the peptide chain may adopt more complex tertiary structures that can sometimes reduce simple β-sheet formation.

Section 2: Troubleshooting Guide - Proactive and Reactive Strategies

This section provides actionable solutions to prevent and disrupt peptide aggregation.

Q5: I am planning a synthesis of a long or hydrophobic peptide. What proactive steps can I take to prevent aggregation?

A: A proactive approach is always superior to a reactive one. Incorporating structure-disrupting elements is a highly effective strategy.

  • Utilize Pseudoproline Dipeptides: Pseudoprolines are derivatives of Serine (Ser) or Threonine (Thr) that introduce a "kink" into the peptide backbone, similar to a natural proline residue.[7][8] This kink disrupts the formation of inter-chain hydrogen bonds that are necessary for β-sheet aggregation.[4] By strategically replacing a Ser or Thr residue with a corresponding pseudoproline dipeptide (e.g., Fmoc-Xaa-Thr(ψMe,MePro)-OH), you can significantly improve solvation and reaction efficiency.[7][9] It is recommended to insert a pseudoproline approximately every six to seven residues within a sequence prone to aggregation.[1][3]

G cluster_0 Standard Peptide Chain cluster_2 Proactive Intervention A Residue 1 B ... C Hydrophobic Region (Residues 8-14) D Ser-15 J Hydrophobic Region (Residues 8-14) E Ala-16 K Fmoc-Ala-Ser(ψMe,MePro)-OH Dipeptide Insertion F ... G Residue N H Residue 1 I ... L ... M Residue N

Diagram 1: Proactive insertion of a pseudoproline dipeptide to disrupt an aggregation hotspot.
  • Choose the Right Resin: For long or difficult syntheses, consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-grafted resin (e.g., NovaSyn® TG) or a low-substitution resin.[3] A lower substitution level increases the distance between peptide chains, physically hindering their ability to interact.

Q6: My synthesis has started, and the resin is clumping. What are my immediate options?

A: When you observe signs of aggregation, the first step is to improve the solvation of the peptide-resin matrix.

  • Change the Primary Solvent: If you are using Dimethylformamide (DMF), switch to N-methylpyrrolidone (NMP).[1] NMP is a more polar, stronger hydrogen bond acceptor and can be more effective at solvating aggregated peptides. Adding up to 25% Dimethyl sulfoxide (DMSO) to the DMF or NMP can also help.[3]

  • Incorporate Sonication: Gently sonicating the reaction vessel for short periods during the wash, deprotection, and coupling steps can help physically break up resin clumps and improve reagent penetration.[1] Be cautious with sonication as it can potentially damage the resin beads with prolonged or high-intensity application.

Table 1: Comparison of Common Anti-Aggregation Solvents

Solvent/AdditiveKey PropertyWhen to UseConsiderations
NMP Higher polarity and boiling point than DMFFirst-line replacement for DMF when aggregation is suspected.[1]More viscous and harder to remove during washing.
DMSO (up to 25%) Excellent hydrogen bond disrupterAdded to DMF or NMP for particularly stubborn aggregation.[3]Can be difficult to remove completely; may require extra washes.
"Magic Mixture" DCM/DMF/NMP (1:1:1) + 1% Triton X100 + 2M Ethylene CarbonateFor extreme cases of aggregation where other methods fail.[3]Complex mixture; components must be high purity. Used at elevated temperatures (55°C).[3]

Q7: Solvent changes aren't enough. What advanced chemical strategies can I use to rescue my synthesis?

A: If basic troubleshooting fails, you can employ more aggressive chemical methods to disrupt the intermolecular hydrogen bonds causing the aggregation.

  • Elevate the Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-75°C) can provide enough energy to disrupt the hydrogen bonds and increase reaction kinetics.[1][10] Microwave peptide synthesizers excel at this, but it can also be done with a heated reaction vessel.[1] Increasing the temperature is often the most effective way to shorten reaction times and improve purity.[10]

  • Use Chaotropic Salts: Chaotropic agents are ions that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[11] Washing the resin with a solution of a chaotropic salt like LiCl or KSCN in DMF before coupling can help break up aggregates.[3] These salts can also be added directly to the coupling mixture.[1]

  • Switch Coupling Reagents: If a standard carbodiimide-based coupling is failing, switching to a phosphonium- (e.g., PyBOP®) or aminium-based (e.g., HBTU, HATU) reagent may be beneficial, often in conjunction with longer reaction times.[3]

G start Aggregation Suspected (Poor Swelling, Failed Coupling) solvent Step 1: Change Solvent (DMF → NMP or add DMSO) start->solvent temp Step 2: Increase Temperature (e.g., 60°C Coupling) solvent->temp If problem persists success Synthesis Rescued solvent->success Success salts Step 3: Use Chaotropic Agents (e.g., LiCl wash) temp->salts If problem persists temp->success Success reagent Step 4: Change Coupling Reagent (e.g., to HATU) salts->reagent If problem persists salts->success Success reagent->success Success fail Consider Resynthesis (with Proactive Design) reagent->fail If problem persists

Diagram 2: A step-by-step workflow for reactively troubleshooting on-resin peptide aggregation.
Section 3: Experimental Protocols

Here are detailed protocols for some of the key techniques discussed.

Protocol 1: High-Temperature Double Coupling
  • Objective: To drive a difficult coupling reaction to completion using thermal energy.

  • Materials: Fmoc-deprotected peptide-resin, Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), base (e.g., DIPEA, 6 eq.), NMP.

  • Step-by-Step Procedure:

    • Perform the standard Fmoc deprotection and wash the resin thoroughly with NMP.

    • In a separate vial, dissolve the Fmoc-amino acid, HBTU, and DIPEA in NMP.

    • Add the activation mixture to the peptide-resin.

    • Heat the reaction vessel to 60°C and agitate for 30-60 minutes.

    • Drain the reaction vessel and wash thoroughly with NMP.

    • Perform a second coupling using a fresh activation mixture (2 eq. of each reagent) at 60°C for another 30 minutes.

    • Wash the resin thoroughly with NMP and proceed to the next cycle.

  • Expected Outcome: Improved coupling efficiency for a single difficult residue, confirmed by a negative Kaiser test.

Protocol 2: Application of a Chaotropic Salt Wash
  • Objective: To disrupt existing aggregates on the resin prior to coupling.

  • Materials: Aggregated peptide-resin, 0.8 M LiCl in DMF.

  • Step-by-Step Procedure:

    • Following Fmoc deprotection and the standard DMF wash, drain the reaction vessel.

    • Add the 0.8 M LiCl/DMF solution to the resin and agitate for 15-30 minutes.

    • Drain the chaotropic salt solution.

    • Wash the resin extensively (at least 5 times) with DMF to completely remove the salt.

    • Proceed immediately with the standard coupling protocol.

  • Expected Outcome: Improved resin swelling and accessibility of the N-terminal amine for the subsequent coupling reaction.

Section 4: Analytical Confirmation of Aggregation

After cleavage and purification, it is crucial to confirm the aggregation state of your final peptide.

Q8: How can I confirm and quantify aggregation in my final, cleaved peptide product?

A: Several analytical techniques can be used to detect and quantify soluble and insoluble aggregates.

  • Size-Exclusion Chromatography (SEC-HPLC): This is the most common and effective method. It separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the desired monomeric peptide, allowing for their quantification.[12][13]

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of many peptide aggregates, particularly amyloid-like fibrils.[14][15] This method is highly sensitive for detecting fibrillar aggregation but may not detect amorphous aggregates.[14]

Table 2: Comparison of Post-Synthesis Aggregation Detection Methods

TechniquePrincipleInformation GainedProsCons
SEC-HPLC Separation by size in solutionQuantitative % of monomer, dimer, and higher-order oligomersHighly quantitative, reproducible, separates different aggregate sizes.[12]May not detect very large, insoluble aggregates that precipitate out.
ThT Assay Fluorescence enhancement upon binding β-sheetsQualitative and kinetic information on fibril formationHigh sensitivity for amyloid-like fibrils, suitable for high-throughput screening.[14]Does not detect amorphous (non-β-sheet) aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered lightProvides size distribution of particles in solutionSensitive to a wide range of aggregate sizes.Less quantitative than SEC, sensitive to dust and buffer components.
Section 5: Reagent-Specific Information

Q9: What are the proper handling and storage conditions for H-D-Glu(Ome)-Otbu.HCl?

A: Like most amino acid derivatives used in SPPS, proper handling is key to preventing degradation. H-D-Glu(Ome)-Otbu.HCl is a solid, typically a white to off-white powder.[5] It should be stored at 4°C for short-term use or frozen (-20°C to -80°C) for long-term storage, always in a sealed container away from moisture.[5] The hydrochloride salt form can be hygroscopic.

Q10: Are there any special solubility considerations for H-D-Glu(Ome)-Otbu.HCl during coupling?

A: H-D-Glu(Ome)-Otbu.HCl generally exhibits good solubility in standard SPPS solvents like DMF and NMP.[5] When preparing the solution for coupling, ensure the solid is fully dissolved before adding it to the resin. If you encounter solubility issues, gentle warming or sonication of the amino acid/solvent mixture (before adding coupling reagents) can be effective.

References
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • American Peptide Society. Taming Aggregation. [Link]

  • ACS Publications. Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington's Disease. [Link]

  • The Royal Society Publishing. Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

  • Aapptec. H-D-Glu(OtBu)-OMe HCl, D-Glutamic acid alpha methyl ester gamma tert-butyl ester. [Link]

  • NIH National Center for Biotechnology Information. The effect of cell disruption techniques and chaotropic agents on the downstream purification process of mecasermin produced as inclusion body in E. coli. [Link]

  • PubMed. A facile and dynamic assay for the detection of peptide aggregation. [Link]

  • NIH National Center for Biotechnology Information. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. [Link]

  • ResearchGate. Peptide aggregation: insights from SEC-HPLC analysis. [Link]

  • NIH National Center for Biotechnology Information. A potent small molecule inhibits polyglutamine aggregation in Huntington's disease neurons and suppresses neurodegeneration in vivo. [Link]

  • SpringerLink. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. [Link]

  • Journal of Biological Chemistry. Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides. [Link]

  • Aapptec. H-Glu(OtBu)-OtBu HCl [32677-01-3]. [Link]

  • NIH National Center for Biotechnology Information. The Kinetics of Aggregation of Poly-Glutamic Acid Based Polypeptides. [Link]

  • Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. [Link]

  • NIH National Center for Biotechnology Information. Strategies for Improving Peptide Stability and Delivery. [Link]

  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. Effective interactions between chaotropic agents and proteins. [Link]

  • Oxford Academic. Principles and Practice of Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

  • NIH National Center for Biotechnology Information. Proteomimetic polymer blocks mitochondrial damage, rescues Huntington's neurons, and slows onset of neuropathology in vivo. [Link]

  • NIH National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]

  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]

  • State of Michigan. Material Data Safety Sheet - Hydrochloric Acid Concentrated. [Link]

  • Wikipedia. Pseudoproline. [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Strategy for H-D-Glu(OMe)-Otbu.HCl

Introduction: The Analytical Challenge Welcome to the technical support hub for H-D-Glu(OMe)-Otbu.HCl (D-Glutamic acid -methyl ester -tert-butyl ester hydrochloride). As a researcher, you are likely using this as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the technical support hub for H-D-Glu(OMe)-Otbu.HCl (D-Glutamic acid


-methyl ester 

-tert-butyl ester hydrochloride).

As a researcher, you are likely using this as a critical intermediate in peptide synthesis or peptidomimetic drug design. This molecule presents a "Perfect Storm" of analytical challenges:

  • Chirality: The D-configuration is essential; the L-enantiomer is a potent impurity.

  • Labile Protection: It contains both acid-labile (OtBu) and base-labile (OMe) groups.

  • Cyclization Risk: The free amine (H-) and the

    
    -methyl ester are perfectly positioned to form Pyroglutamate (pGlu)  via intramolecular lactamization, ejecting methanol.
    

This guide provides self-validating protocols to detect and control these specific impurities.

Module 1: Chemical Purity & Degradation Analysis (Achiral HPLC)

The Core Problem: "Ghost" Peaks & Stability

User Question: "I see new peaks appearing in my chromatogram the longer the sample sits in the autosampler. What is happening?"

Scientist's Diagnosis: You are likely observing on-column cyclization or hydrolysis .

  • Mechanism: The free amine attacks the

    
    -methyl ester to form a lactam ring (Pyroglutamate). This reaction is accelerated at neutral/basic pH or room temperature.
    
  • Secondary Issue: The tert-butyl group is acid-labile. If your mobile phase is too acidic (e.g., >0.5% TFA), you may cleave the OtBu group during the run.

Recommended Protocol: Reverse Phase (RP-HPLC)

This method separates the parent molecule from its hydrolysis products (Mono-esters) and the cyclized Pyroglutamate.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmHigh surface area for retaining polar esters; end-capping reduces amine tailing.
Mobile Phase A 0.1% Perchloric Acid (

) in Water
Critical: Avoids TFA if using MS (suppression). Low pH (<2.5) keeps the amine protonated (

), preventing cyclization.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 5% B to 60% B over 15 minElutes polar hydrolysis products early; retains hydrophobic parent.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection ELSD / CAD (Preferred) or UV 210 nmThis molecule lacks a strong chromophore (no aromatic ring). UV at 210 nm is noisy; ELSD detects mass directly.
Sample Diluent 0.1% HCl in Water/ACN (50:50)Must be acidic to stabilize the salt form and prevent cyclization.
Visualizing the Degradation Pathway

The following diagram illustrates the specific impurities you must track.

DegradationPath Parent Parent Molecule H-D-Glu(OMe)-Otbu.HCl pGlu Impurity A (Major) D-Pyroglutamic acid-Otbu (Cyclization) Parent->pGlu Neutral pH / Heat (- MeOH) MonoMe Impurity B H-D-Glu(OH)-Otbu (Loss of OMe) Parent->MonoMe Base Hydrolysis MonoOtbu Impurity C H-D-Glu(OMe)-OH (Loss of OtBu) Parent->MonoOtbu Acid Hydrolysis (TFA/HCl) FreeGlu Impurity D D-Glutamic Acid (Total Hydrolysis) MonoMe->FreeGlu Acid MonoOtbu->FreeGlu Base

Caption: Figure 1. Degradation pathways of H-D-Glu(OMe)-Otbu.HCl showing cyclization (red) as the primary stability risk.

Module 2: Stereochemical Purity (Chiral HPLC)

The Core Problem: Enantiomeric Separation

User Question: "I cannot separate the L-isomer impurity from the D-parent using my standard C18 column."

Scientist's Diagnosis: Enantiomers have identical physical properties in an achiral environment. You require a Chiral Stationary Phase (CSP) .

  • Challenge: Most chiral columns (Polysaccharide type) work best with N-protected amino acids. Your molecule has a free amine.

  • Solution: Use a Crown Ether column (specifically designed for free amines) or a Zwitterionic column.

Recommended Protocol: Crown Ether Method

This is the "Gold Standard" for amino acids with free primary amines.

ParameterSpecificationRationale
Column CROWNPAK CR-I(+) (Daicel) or ChiroSil SCA(-)The crown ether forms a host-guest complex with the ammonium ion (

).
Mobile Phase Perchloric Acid (pH 1.5 to 2.0) / Methanol (85:15)Acidic pH ensures the amine is fully protonated (

), which is required for binding to the crown ether.
Temperature 10°C - 25°CLower temperature often improves chiral resolution (

) by stabilizing the complex.
Detection UV 200-210 nmCarbonyl detection.
Elution Order D-isomer usually elutes before L-isomer on CR(+)Note: Always verify elution order with a racemic standard.

Troubleshooting the Chiral Method:

  • Issue: Poor Resolution (

    
    ).
    
  • Fix: Lower the temperature to 5°C. Reduce Methanol content (go to 90:10 or 95:5 aqueous).

  • Issue: Peak Tailing.[1]

  • Fix: Ensure the mobile phase pH is strictly < 2.0. If pH rises, the amine deprotonates and loses affinity for the crown ether.

Module 3: Troubleshooting Guide (FAQ)

Q1: Why is my mass balance low (Area% < 95%)?

A: You are likely losing the molecule to Pyroglutamate (pGlu) formation during sample prep.

  • Test: Inject the sample immediately after preparation. Then, inject the same vial after 4 hours at room temperature.

  • Result: If the pGlu peak (usually elutes later on RP-HPLC due to loss of polar amine/methyl) increases, your diluent is too neutral.

  • Fix: Use 0.1 N HCl as the diluent and keep the autosampler at 4°C.

Q2: I see a "fronting" peak on my C18 column.

A: This is typical for amine salts loaded onto silica columns (Silanol interactions).

  • Fix: Add an ion-pairing agent like 0.1% Heptafluorobutyric Acid (HFBA) instead of TFA. HFBA pairs strongly with the amine, improving peak shape and retention.

Q3: Can I use GC-MS for this analysis?

A: No.

  • The salt form (.HCl) is not volatile.

  • The free base is thermally unstable and will cyclize to pyroglutamate in the GC injector port (250°C). You will measure the degradation product, not the parent.

Module 4: Method Development Decision Tree

Use this workflow to select the correct analytical technique for your specific impurity.

MethodSelection Start Start: Impurity ID Type Impurity Type? Start->Type Stereo Stereoisomer (L-Glu derivative) Type->Stereo Chiral Regio Hydrolysis/Cyclic (pGlu, Mono-ester) Type->Regio Chemical Salt Counter-ion (Chloride content) Type->Salt Stoichiometry ChiralMethod Method A: Chiral HPLC (CROWNPAK CR-I) Stereo->ChiralMethod AchiralMethod Method B: RP-HPLC (C18) Acidic Mobile Phase Regio->AchiralMethod ICMethod Method C: Ion Chromatography or AgNO3 Titration Salt->ICMethod

Caption: Figure 2.[2] Analytical decision matrix for H-D-Glu(OMe)-Otbu.HCl impurities.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023). General Chapter 2.2.46 Chromatographic Separation Techniques. EDQM. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Amino Acids using Agilent Poroshell 120 HILIC-Z. Application Note. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Systems &amp; Peptide Chemistry

Topic: Impact of Hygroscopic DMSO on H-D-Glu(OMe)-OtBu·HCl Solubility Introduction: The "Invisible" Contaminant User Scenario: You have successfully synthesized or purchased H-D-Glu(OMe)-OtBu·HCl. You attempt to dissolve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Hygroscopic DMSO on H-D-Glu(OMe)-OtBu·HCl Solubility

Introduction: The "Invisible" Contaminant

User Scenario: You have successfully synthesized or purchased H-D-Glu(OMe)-OtBu·HCl. You attempt to dissolve it in DMSO for a coupling reaction or stock solution. Initially, it may dissolve, but shortly after—or upon subsequent use of the same DMSO bottle—the solution becomes cloudy, viscous, or precipitates a white solid.

The Diagnosis: The culprit is rarely the peptide itself, but rather the water content in your DMSO.

H-D-Glu(OMe)-OtBu·HCl is a specialized amino acid derivative. While the Hydrochloride (HCl) salt suggests ionic character, the tert-butyl (OtBu) and methyl (OMe) protecting groups render the bulk of the molecule highly hydrophobic. This creates a solubility paradox: the compound requires a polar aprotic solvent (DMSO) to dissociate the salt, but it cannot tolerate the high polarity of water.

This guide details the thermodynamics of this interaction and provides a validated protocol to resolve it.

Module 1: The Hygroscopic Nature of DMSO

Dimethyl sulfoxide (DMSO) is not a static solvent; it is a moisture magnet. In a standard laboratory environment (50% Relative Humidity), fresh DMSO can absorb 1–2% water by weight within hours if left uncapped.

The Mechanism of Failure

When DMSO absorbs atmospheric moisture, two physical changes occur that are fatal to H-D-Glu(OMe)-OtBu·HCl solubility:

  • Polarity Shift: Pure DMSO has a dielectric constant (

    
    ) of ~47. Water has an 
    
    
    
    of 80. As water enters, the solvent mixture becomes too polar for the hydrophobic protecting groups (OtBu/OMe) to remain solvated.
  • Exothermic Hydration: DMSO binds water exothermically (releasing heat). This strong hydrogen-bonding network disrupts the solvation shell required to keep the bulky amino acid derivative in solution.

Visualizing the "Moisture Trap"

DMSO_Hygroscopicity Air Atmospheric Moisture (50% RH) FreshDMSO Fresh DMSO (<0.1% Water) Air->FreshDMSO Cap Left Open (Rapid Absorption) ExposedDMSO Exposed DMSO (>1.0% Water) FreshDMSO->ExposedDMSO Time > 2 hours Result_Soluble Clear Solution (Stable) FreshDMSO->Result_Soluble Hydrophobic Groups Solvated Result_Precip Precipitation / 'Oiling Out' ExposedDMSO->Result_Precip Anti-Solvent Effect Peptide H-D-Glu(OMe)-OtBu·HCl Peptide->FreshDMSO Peptide->ExposedDMSO

Figure 1: The kinetic pathway of moisture absorption leading to solubility failure. Note that even small amounts of water act as an anti-solvent for the protected peptide.

Module 2: Solubility Data & Behavior

The following table contrasts the behavior of H-D-Glu(OMe)-OtBu·HCl in anhydrous vs. "wet" DMSO. This data highlights why "technical grade" or old DMSO bottles often fail.

ParameterAnhydrous DMSO (<0.1% H₂O)"Wet" DMSO (>1.0% H₂O)
Solubility Limit High (>100 mg/mL)Drastically Reduced (<10 mg/mL)
Appearance Clear, colorless solutionCloudy, suspension, or gel-like
Thermodynamics Favorable solvation of OtBu/OMe groupsAnti-solvent effect dominates
Chemical Risk LowHigh (Risk of ester hydrolysis)
Freezing Point 18.5°C (Solidifies in cool room)<10°C (Remains liquid in cool room)

Critical Warning: If your DMSO is liquid at 15°C (a cool lab), it likely contains significant water. Pure DMSO freezes just below room temperature (18.5°C).[1]

Module 3: Troubleshooting & Recovery Protocols

Protocol A: The "Fresh Start" (Prevention)

Use this protocol for all critical experiments.

  • Source: Use glass-bottled Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm). Avoid plastic bottles stored for long periods.

  • Handling:

    • Equip the bottle with a Sure/Seal™ or septum cap.

    • Withdraw solvent using a dry, nitrogen-flushed syringe and needle.

    • Do not pour DMSO into a beaker; the surface area exposure allows rapid water uptake.

  • Dissolution:

    • Add H-D-Glu(OMe)-OtBu·HCl to the vial first.

    • Inject the anhydrous DMSO.

    • Vortex immediately.

Protocol B: Recovering a Precipitated Sample

If your sample has already precipitated due to wet DMSO, follow these steps to salvage it.

  • Lyophilization (Freeze-Drying):

    • Dilute the DMSO mixture with water (1:1 ratio) to ensure it freezes completely.

    • Freeze at -80°C.

    • Lyophilize to remove both water and DMSO. Note: DMSO is difficult to lyophilize; it requires a high-vacuum system (<0.05 mbar).

  • The "Drying" Rescue (Alternative):

    • If the sample is valuable and cannot be lyophilized, add activated 3Å or 4Å Molecular Sieves directly to the solution.

    • Let stand for 12–24 hours under an inert atmosphere.

    • Filter the solution through a 0.2 µm PTFE filter to remove sieve dust before use.

Protocol C: Testing Your DMSO Quality

Unsure if your DMSO is the problem? Perform this simple physical test.

  • Place your DMSO bottle in a refrigerator (approx. 4°C).

  • Result:

    • Solidifies completely: Good quality (Low water content).

    • Remains Liquid or Slushy: High water content (>3-5%). Discard or redistill.

Module 4: Decision Support (Workflow)

Use this logic tree to diagnose solubility issues in real-time.

Troubleshooting_Logic Start Issue: Peptide won't dissolve or precipitates CheckDMSO Step 1: Check DMSO Quality (Is it liquid at 4°C?) Start->CheckDMSO Liquid Yes (Remains Liquid) CheckDMSO->Liquid High Water Solid No (Solidifies) CheckDMSO->Solid Low Water Action1 Discard DMSO. Water content is too high. Liquid->Action1 CheckConc Step 2: Check Concentration (Is it >100 mg/mL?) Solid->CheckConc TooHigh Yes (>100 mg/mL) CheckConc->TooHigh NormalConc No (<50 mg/mL) CheckConc->NormalConc Action2 Dilute with fresh DMSO. Sonicate at 30°C. TooHigh->Action2 Action3 Check Peptide Salt Form. Ensure it is HCl salt. NormalConc->Action3

Figure 2: Diagnostic workflow for resolving solubility failures.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the precipitate? A: Use caution. While heating to 40°C can temporarily dissolve the precipitate, higher temperatures in the presence of "wet" DMSO can accelerate the hydrolysis of the methyl (OMe) and tert-butyl (OtBu) esters. The HCl salt creates an acidic microenvironment that catalyzes this degradation. Limit heating to 30-35°C and use sonication instead.

Q2: Why does the HCl salt matter? A: The Hydrochloride salt makes the head of the molecule ionic (


), while the tail is lipophilic. In pure DMSO, the salt dissociates well. In wet DMSO, the water molecules compete for the ionic interactions but fail to solvate the lipophilic tail, causing the molecule to aggregate. Furthermore, free 

from the salt in the presence of water promotes ester cleavage.

Q3: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is often a superior solvent for protected amino acids like H-D-Glu(OMe)-OtBu·HCl. However, DMF is also hygroscopic. The same "dry solvent" protocols apply.

Q4: My DMSO is "Pharmaceutical Grade." Is that enough? A: Not necessarily. Grades like USP/Ph.[2] Eur. regulate purity regarding heavy metals and UV absorbance, but once the bottle is opened, the hygroscopicity is a physical property independent of the initial grade. Always treat opened bottles as "wet" after 1-2 weeks unless stored under inert gas.

References

  • Gaylord Chemical Company. (2021).[3] DMSO Physical Properties & Hygroscopicity. Gaylord Chemical Technical Bulletin 101. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dimethyl Sulfoxide (DMSO). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Coupling Reagents: Optimizing the Synthesis of H-D-Glu(Ome)-Otbu.HCl Peptides

A Senior Application Scientist's Guide to HBTU vs. HOBt-Mediated Coupling In the intricate world of peptide synthesis, the selection of the appropriate coupling reagent is a critical decision that profoundly impacts reac...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to HBTU vs. HOBt-Mediated Coupling

In the intricate world of peptide synthesis, the selection of the appropriate coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true when dealing with sterically hindered or functionally complex amino acid derivatives such as H-D-Glu(Ome)-Otbu.HCl. This guide provides an in-depth, evidence-based comparison of two stalwart methods for peptide bond formation: the standalone uronium salt reagent, HBTU, and the classic carbodiimide activation in the presence of the additive, HOBt.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower informed decisions in your synthetic endeavors.

The Contenders: A Mechanistic Overview

At the heart of peptide synthesis lies the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the "activation" of the carboxylic acid to render it sufficiently electrophilic for the nucleophilic attack by the amine. HBTU and HOBt (in conjunction with a carbodiimide) achieve this activation through distinct chemical pathways.

HBTU: The Efficient All-in-One Solution

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used uronium salt-based coupling reagent. Its efficacy stems from its ability to rapidly and efficiently activate carboxylic acids.[1] The reaction mechanism involves the formation of a highly reactive HOBt ester intermediate.[1] The presence of the HOBt moiety within the HBTU structure itself is a key feature, as HOBt is a well-known agent for suppressing racemization.[2]

The activation process with HBTU is generally rapid and leads to high coupling efficiencies, even with challenging amino acid sequences.[3][4] It is often the reagent of choice for routine and high-throughput peptide synthesis.

HBTU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester R-CO-OBt (Active Ester) Carboxylic_Acid->Active_Ester HBTU, Base HBTU HBTU Base Base Tetramethylurea Tetramethylurea Peptide_Bond R-CO-NH-R' (Dipeptide) Active_Ester->Peptide_Bond R'-NH2 Amine R'-NH2 (H-D-Glu(Ome)-Otbu) HOBt_byproduct HOBt

HBTU activation and coupling workflow.
HOBt/Carbodiimide: The Classic Combination for Purity

1-Hydroxybenzotriazole (HOBt) is not a standalone coupling reagent but rather a crucial additive used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][5] Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction.[4]

This is where HOBt plays a pivotal role. It acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-ester.[5] This active ester is more stable than the O-acylisourea, significantly suppressing racemization and reducing the formation of N-acylurea.[4][6] While this two-component system may have slightly longer reaction times compared to HBTU, it is renowned for producing peptides of high chiral purity and is a cost-effective option for large-scale synthesis.[3]

HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide EDC or DCC Active_Ester R-CO-OBt (Active Ester) O_Acylisourea->Active_Ester HOBt Urea_byproduct Urea Byproduct HOBt HOBt Peptide_Bond R-CO-NH-R' (Dipeptide) Active_Ester->Peptide_Bond R'-NH2 Amine R'-NH2 (H-D-Glu(Ome)-Otbu)

HOBt/Carbodiimide activation and coupling workflow.

Performance Comparison: HBTU vs. HOBt/EDC for H-D-Glu(Ome)-Otbu.HCl

ParameterHBTUHOBt/EDCRationale & References
Reaction Time Faster (typically 30-120 minutes)Slower (typically 1-12 hours)HBTU is a pre-activated system leading to more rapid formation of the active ester.[4]
Typical Yield High (80-98%)High (70-95%)Both methods are capable of achieving high yields, with HBTU often having a slight edge in efficiency.[4]
Racemization LowVery LowHOBt is a highly effective suppressor of racemization when used with carbodiimides. While HBTU contains HOBt, the direct HOBt/carbodiimide combination is often favored when chiral purity is paramount.[3][4][7]
Side Reactions Guanidinylation of the N-terminus with excess reagent.N-acylurea formation (minimized by HOBt).Excess uronium salt can react with the free amine of the peptide.[8] The primary side reaction of carbodiimides is effectively mitigated by HOBt.[4]
Cost HigherLowerHBTU is a more complex and therefore more expensive reagent compared to the combination of EDC and HOBt.[3]
Ease of Use Simpler (single reagent)More complex (two reagents)The one-pot nature of HBTU coupling simplifies the experimental setup.
Byproduct Removal Water-soluble tetramethylurea.Water-soluble urea from EDC.Both methods generate byproducts that are generally easy to remove during workup.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to H-D-Glu(Ome)-Otbu.HCl using both HBTU and HOBt/EDC.

Protocol 1: HBTU-Mediated Coupling

This protocol is designed for a standard 1 mmol scale solution-phase coupling.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH): 1.0 mmol

  • H-D-Glu(Ome)-Otbu.HCl: 1.0 mmol

  • HBTU: 1.0 mmol (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 mmol) and HBTU (1.0 mmol) in 5 mL of anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-D-Glu(Ome)-Otbu.HCl (1.0 mmol) in 5 mL of anhydrous DMF.

  • Add DIPEA (2.0 mmol) to the solution of H-D-Glu(Ome)-Otbu.HCl to neutralize the hydrochloride and stir for 5 minutes.

  • Add the neutralized H-D-Glu(Ome)-Otbu.HCl solution to the pre-activated amino acid solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HBTU_Protocol cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Fmoc-AA-OH and HBTU in DMF D Combine solutions A and C A->D B Dissolve H-D-Glu(Ome)-Otbu.HCl in DMF C Add DIPEA to B C->D E Stir at RT (1-2h) D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G Reaction complete H Extract with EtOAc G->H I Aqueous washes H->I J Dry, concentrate I->J K Purify by chromatography J->K

Experimental workflow for HBTU-mediated coupling.
Protocol 2: HOBt/EDC-Mediated Coupling

This protocol is also for a standard 1 mmol scale solution-phase coupling.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH): 1.0 mmol

  • H-D-Glu(Ome)-Otbu.HCl: 1.0 mmol

  • EDC.HCl: 1.1 mmol (1.1 eq)

  • HOBt: 1.1 mmol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF: 10 mL

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 mmol), EDC.HCl (1.1 mmol), and HOBt (1.1 mmol) in 5 mL of anhydrous DCM or DMF.

  • Stir the solution at 0 °C (ice bath) for 15-20 minutes to allow for the formation of the HOBt active ester.

  • In a separate flask, dissolve H-D-Glu(Ome)-Otbu.HCl (1.0 mmol) in 5 mL of the same anhydrous solvent.

  • Add DIPEA (2.0 mmol) to the solution of H-D-Glu(Ome)-Otbu.HCl to neutralize the hydrochloride and stir for 5 minutes at 0 °C.

  • Slowly add the neutralized H-D-Glu(Ome)-Otbu.HCl solution to the pre-activated amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the same workup and purification procedure as described in Protocol 1 (steps 7-11).

Conclusion and Recommendations

Both HBTU and HOBt/carbodiimide systems are highly effective for the synthesis of peptides containing the challenging H-D-Glu(Ome)-Otbu.HCl residue. The choice between them hinges on the specific priorities of the synthesis.

  • For speed, efficiency, and ease of use, particularly in high-throughput or automated synthesis, HBTU is the superior choice. Its all-in-one formulation and rapid reaction kinetics streamline the workflow.

  • When the absolute minimization of racemization is the primary concern, or for large-scale synthesis where cost is a significant factor, the HOBt/EDC system is highly recommended. While requiring an additional reagent and potentially longer reaction times, this classic combination offers an excellent balance of performance and economy, with a proven track record of producing high-purity peptides.

Ultimately, the optimal choice will depend on a careful consideration of the project's specific requirements, including scale, desired purity, and available resources. The experimental protocols provided herein serve as a robust starting point for the successful incorporation of H-D-Glu(Ome)-Otbu.HCl into your target peptides.

References

  • Generic Partner. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Singh, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 653-656. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mali, S. M., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8462-8472. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: tert-Butyl (OtBu) vs. Methyl (OMe) Ethers

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Stability profiles, mechanistic divergence, and orthogonal deprotection strategies. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Stability profiles, mechanistic divergence, and orthogonal deprotection strategies.

Executive Summary: The "Temporary" vs. The "Permanent"

In complex molecule synthesis, the choice between a tert-butyl ether (OtBu ) and a methyl ether (OMe ) is rarely a toss-up; it is a strategic decision dictated by the intended lifespan of the protecting group.

  • OtBu (The Labile Shield): Sterically bulky and acid-sensitive. It relies on the stability of the tert-butyl carbocation (

    
    ) for installation and removal. It is ideal for temporary protection  during base-catalyzed or nucleophilic transformations, designed to be removed under mild acidic conditions without affecting the molecular skeleton.
    
  • OMe (The Robust Armor): Sterically compact and chemically inert. It is a "hard" ether, often surviving the entire synthetic sequence. Removal requires harsh conditions (strong Lewis acids or nucleophiles at high temperatures). It is often used as a permanent cap or removed only at the very end of a synthesis.

Mechanistic Divergence

The stability difference is rooted in the cleavage mechanism. Understanding this causality allows you to predict stability in novel substrates.

OtBu: The Pathway (Carbocation Driven)

The tert-butyl group cleaves via an


-like mechanism. Upon protonation, the C-O bond breaks spontaneously because the leaving group is a stable tertiary carbocation (

). This occurs readily with Brønsted acids (TFA, HCl).
OMe: The Pathway (Nucleophile Driven)

The methyl group cannot form a stable carbocation (


 is highly unstable). Therefore, acid alone is insufficient. Cleavage requires a strong Lewis acid (e.g., 

) to complex the oxygen, followed by a nucleophilic attack (by

) on the methyl group in an

fashion. This high energy barrier makes OMe stable to almost all standard reaction conditions.

MechanismComparison cluster_OtBu OtBu Cleavage (SN1 / Acid Labile) cluster_OMe OMe Cleavage (SN2 / Lewis Acid Req) OtBu_Start R-O-tBu Protonation Protonation (H+) OtBu_Start->Protonation Oxonium R-OH+-tBu Protonation->Oxonium Cleavage Heterolysis Oxonium->Cleavage Carbocation [tBu+] + R-OH Cleavage->Carbocation Isobutylene Isobutylene (Elimination) Carbocation->Isobutylene -H+ OMe_Start R-O-Me Complexation Complexation (BBr3) OMe_Start->Complexation LA_Adduct R-O+(BBr3)-Me Complexation->LA_Adduct Attack Nucleophilic Attack (Br-) LA_Adduct->Attack Transition [SN2 Transition] Attack->Transition Product R-O-BBr2 + MeBr Transition->Product

Figure 1: Mechanistic comparison showing the low-energy SN1 pathway for OtBu (blue) versus the high-energy, reagent-dependent SN2 pathway for OMe (red).

Stability Matrix

This table summarizes the compatibility of each group. Legend: ✅ = Stable | ⚠️ = Kinetic/Condition Dependent | ❌ = Unstable (Deprotects)

Reagent ClassSpecific ReagentOtBu StabilityOMe StabilityNotes
Weak Acids AcOH, PPTS, SiO2OtBu survives chromatography and mild acidic workups.
Strong Acids TFA, HCl (aq), H2SO4Differentiation Point: TFA removes OtBu selectively.
Lewis Acids BF3·OEt2, ZnBr2⚠️OtBu may cleave with strong Lewis acids; OMe is stable.
Strong Lewis Acids BBr3, BCl3, AlCl3Both cleave, but OMe requires this specific class.
Bases NaOH, K2CO3, NaHBoth are excellent for base-catalyzed reactions.
Nucleophiles R-Li, Grignards, AminesInert to nucleophilic attack (no carbonyl functionality).
Reductants H2/Pd, NaBH4, LAHUnlike Benzyl (OBn), neither is cleaved by hydrogenolysis.
Oxidants PCC, Swern, KMnO4Stable to most oxidations; OtBu can be sensitive to aggressive radical oxidation.

Strategic Orthogonality

True bidirectional orthogonality (removing A in presence of B, and B in presence of A) is difficult with this pair. Instead, use an Ordered Deprotection Strategy .

  • Route A: OtBu First (Common)

    • Treat with TFA/DCM .

    • Result: OtBu is cleaved; OMe remains intact.

  • Route B: OMe First (Rare/Difficult)

    • Requires specialized reagents like B-chloro-catecholborane or nucleophilic demethylation (e.g., NaSEt in DMF at heat).

    • Risk:[1][2] Standard OMe deprotection (BBr3) will cleave OtBu.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Removal of OtBu (Acidolysis)

Target: Cleavage of t-butyl ether while retaining methyl ethers or esters.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[3][4] Mechanism:


 fragmentation.
  • Setup: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Addition: Cool to 0 °C. Add TFA dropwise (ratio 1:1 to 1:4 v/v relative to DCM depending on substrate sensitivity).

    • Causality: Cooling prevents side reactions; high TFA concentration favors the equilibrium towards the oxonium ion.

  • Monitoring (Self-Validation): Stir at 0 °C to RT. Monitor by TLC.[2]

    • Validation Sign: The product will be significantly more polar (lower Rf) due to the free hydroxyl group. The "spot-to-spot" conversion should be clean.

  • Workup: Evaporate volatiles in vacuo (do not heat > 40 °C). Co-evaporate with toluene (3x) to remove trace TFA.

    • Why Toluene? It forms an azeotrope with TFA, ensuring complete removal without aqueous basic workup, which might ruin other sensitive groups.

Protocol B: Removal of OMe (Demethylation)

Target: Cleavage of methyl ether (often a final step).

Reagents: Boron Tribromide (


) 1.0 M in DCM.[5]
Mechanism:  Lewis acid complexation followed by nucleophilic displacement.
  • Safety:

    
     reacts violently with moisture. Use strictly anhydrous conditions and a fume hood.
    
  • Setup: Dissolve substrate in anhydrous DCM under

    
     atmosphere. Cool to -78 °C (dry ice/acetone).
    
  • Addition: Add

    
     (3-4 equiv per methoxy group) dropwise.
    
    • Causality: Excess reagent is required because the resulting borate esters trap the Lewis acid.

  • Reaction: Warm slowly to 0 °C or RT.

  • Quench (Critical Step): Cool back to -78 °C or 0 °C. Dropwise addition of Methanol (MeOH).

    • Validation: Violent fuming ceases. The solution often turns clear.

    • Chemistry: MeOH destroys excess

      
       and breaks down the boron-product complex (
      
      
      
      ).
  • Workup: Wash with sat.

    
     to neutralize HBr byproducts. Extract with DCM.[2][5]
    

Decision Logic

Use this decision tree to select the correct group for your synthesis.

SelectionLogic Start Select Protecting Group Q1 Will the molecule face strong acids (TFA/HCl)? Start->Q1 Q2 Is this a permanent group or late-stage removal? Q1->Q2 Yes Q3 Does the molecule contain base-sensitive motifs? Q1->Q3 No Decision_OMe Choose OMe (Robust, requires BBr3) Q2->Decision_OMe Permanent Decision_OtBu Choose OtBu (Acid Labile, easy removal) Q2->Decision_OtBu Temporary (Avoid Acid) Q3->Decision_OMe Yes (Base Stable) Q3->Decision_OtBu Yes (Base Stable) Q3->Decision_OtBu If mild acid deprotection needed

Figure 2: Decision matrix for selecting between OtBu and OMe based on synthetic route constraints.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Master Organic Chemistry. Cleavage of Ethers with Acid.

  • Organic Chemistry Portal. Protecting Groups: tert-Butyl Ethers.

  • Common Organic Chemistry. Demethylation of Methyl Ethers using BBr3.

  • Bartoli, G. et al. Mild and Selective Deprotection of tert-Butyl Ethers. Org.[2][6][7] Lett.2005 , 7, 427.[8]

Sources

Validation

structural analysis of peptides made with H-D-Glu(Ome)-Otbu.HCl

Publish Comparison Guide: Structural Analysis & Strategic Application of H-D-Glu(OMe)-OtBu·HCl Executive Summary H-D-Glu(OMe)-OtBu·HCl is a specialized, high-purity amino acid building block designed for advanced peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Analysis & Strategic Application of H-D-Glu(OMe)-OtBu·HCl

Executive Summary

H-D-Glu(OMe)-OtBu·HCl is a specialized, high-purity amino acid building block designed for advanced peptide synthesis. Unlike standard Fmoc-Glu(OtBu)-OH used in solid-phase synthesis (SPPS), this derivative features a free alpha-amine , a tert-butyl protected alpha-carboxyl , and a methyl-protected gamma-carboxyl .

This specific configuration offers bidirectional orthogonality , allowing researchers to selectively deprotect either the alpha-terminus (acid-labile) or the side-chain (base-labile) independently. Combined with the D-stereochemistry , which confers proteolytic resistance, this reagent is essential for synthesizing stable peptidomimetics, branched peptides, and cyclic therapeutics.

Part 1: Strategic Comparison (The "Why")

In peptide engineering, the choice of Glutamic acid derivative dictates the synthesis strategy. The table below objectively compares H-D-Glu(OMe)-OtBu·HCl against its most common alternatives.

Table 1: Orthogonality & Application Matrix
FeatureH-D-Glu(OMe)-OtBu[1]·HCl (Subject)H-D-Glu(OtBu)-OMe[2]·HCl (Regioisomer)Fmoc-D-Glu(OtBu)-OH (Standard SPPS)
Alpha-Carboxyl Protection OtBu (Acid Labile) OMe (Base Labile)Free Acid (Active)
Side-Chain Protection OMe (Base Labile) OtBu (Acid Labile)OtBu (Acid Labile)
Primary Utility Solution Phase / Fragment Condensation C-terminal ModificationSolid Phase Peptide Synthesis (SPPS)
Orthogonality High: Acid (α) vs. Base (γ)High: Base (α) vs. Acid (γ)Low: Side chain cleaves with resin
Key Application Selective activation of α-COOH while keeping side-chain protected.Selective activation of side-chain while keeping C-term protected.Linear chain elongation.
Proteolytic Stability High (D-isomer) High (D-isomer)High (D-isomer)

Expert Insight: Choose H-D-Glu(OMe)-OtBu·HCl when your synthesis requires the side chain to remain protected as a methyl ester while you manipulate the C-terminus (e.g., converting the alpha-ester to an acid for fragment coupling). The steric bulk of the OtBu group makes it resistant to saponification, allowing you to hydrolyze the side-chain OMe with LiOH selectively if needed—a rare "reverse" orthogonality compared to standard SPPS.

Part 2: Experimental Protocols

Workflow 1: Selective Deprotection Strategy

This protocol demonstrates the unique bidirectional orthogonality of H-D-Glu(OMe)-OtBu.

  • Preparation: Dissolve H-D-Glu(OMe)-OtBu·HCl (1 eq) in DCM. Neutralize with DIPEA (2.5 eq) before coupling to an N-protected amino acid (e.g., Z-Xaa-OH) using EDC/HOBt.

    • Result:Z-Xaa-D-Glu(OMe)-OtBu .

  • Path A: Alpha-Deprotection (Acid Route)

    • Treat intermediate with TFA/DCM (1:1) for 60 min at RT.

    • Mechanism:[3] Acidolysis of the tert-butyl ester. The methyl ester (OMe) remains intact.

    • Product:Z-Xaa-D-Glu(OMe)-OH .

    • Use Case: Ready for coupling to the next segment at the C-terminus.

  • Path B: Gamma-Deprotection (Base Route)

    • Treat intermediate with 1N LiOH (2 eq) in THF/Water (1:1) at 0°C for 30 min.

    • Mechanism:[3] Saponification of the methyl ester. The tert-butyl ester (OtBu) is sterically hindered and resists mild hydrolysis.

    • Product:Z-Xaa-D-Glu(OH)-OtBu .

    • Use Case: Ready for side-chain modification (e.g., cyclization, dye conjugation).

Workflow 2: Structural Analysis of D-Peptides

Verifying the "D" configuration is critical, as racemization can occur during coupling.

Step-by-Step Marfey’s Method (Chiral Analysis):

  • Hydrolysis: Incubate peptide (50 µg) in 6M HCl at 110°C for 24h. Dry under N2.

  • Derivatization: Resuspend in H2O (50 µL). Add 1% FDAA (Marfey’s Reagent) in acetone (100 µL) and 1M NaHCO3 (20 µL). Heat at 40°C for 1h.

  • Quench: Add 2M HCl (10 µL) to stop reaction.

  • Analysis: Inject onto C18 HPLC (Gradient: 10-60% ACN with 0.1% TFA).

    • Validation: Compare retention time against authentic L-Glu and D-Glu standards derivatized with FDAA. D-amino acid derivatives typically elute later than L-isomers on C18 columns due to hydrophobic interaction differences with the FDAA moiety.

Part 3: Visualization & Logic

Diagram 1: The Orthogonal Protection Logic

This diagram illustrates the divergent synthetic pathways enabled by H-D-Glu(OMe)-OtBu.

Orthogonality Start Starting Block: H-D-Glu(OMe)-OtBu Coupled Intermediate: Pg-Xaa-D-Glu(OMe)-OtBu Start->Coupled Coupling (EDC/HOBt) PathA Path A: Acid Treatment (TFA/DCM) Coupled->PathA PathB Path B: Base Treatment (LiOH/THF) Coupled->PathB ProdA Product A: Pg-Xaa-D-Glu(OMe)-OH (Alpha-COOH Free) PathA->ProdA Cleaves OtBu Preserves OMe ProdB Product B: Pg-Xaa-D-Glu(OH)-OtBu (Gamma-COOH Free) PathB->ProdB Cleaves OMe Preserves OtBu AppA Application: Fragment Condensation (Chain Extension) ProdA->AppA AppB Application: Side-Chain Cyclization (Lactamization) ProdB->AppB

Caption: Bidirectional orthogonality allows selective deprotection of either C-terminus (Path A) or Side-chain (Path B).

Diagram 2: Analytical Decision Tree for D-Peptides

A systematic approach to troubleshooting structural anomalies in peptides containing D-Glu.

AnalysisTree Sample Synthesized Peptide (D-Glu analog) Purity 1. HPLC Purity check Sample->Purity MassSpec 2. LC-MS (MW check) Purity->MassSpec Pass1 Correct MW? MassSpec->Pass1 Chiral 3. Chiral Analysis (Marfey's Method) Pass1->Chiral Yes Check Synthesis Check Synthesis Pass1->Check Synthesis No NMR 4. 2D NMR (HMBC) Regio-isomer check Chiral->NMR Pure D-isomer Racemized Issue: Racemization (L-Glu present) Chiral->Racemized >5% L-isomer RegioError Issue: Wrong Ester Hydrolyzed NMR->RegioError Incorrect Correlations Valid Validated Structure NMR->Valid Correct Connectivity

Caption: Analytical workflow to distinguish stereochemical impurities (racemization) from regiochemical errors.

Part 4: Structural Analysis Data

When analyzing peptides synthesized with H-D-Glu(OMe)-OtBu, specific spectral signatures confirm the correct integration.

Table 2: Expected Analytical Signatures
TechniqueParameterExpected Observation for D-Glu PeptideNote
CD Spectroscopy Far-UV (190-250 nm)Positive ellipticity at 222 nm (if helical).L-peptides typically show negative ellipticity at 222 nm. Mirror image confirms D-structure.
1H NMR Alpha-Proton (Hα)Chemical shift distinct from L-isomer in chiral solvents.Use chiral shift reagents (e.g., Europium) if diastereomers are suspected.
HMBC NMR ConnectivityCorrelation between γ-Carbon and O-Methyl protons (3.6 ppm).Confirms the Methyl ester is on the side chain, not the C-terminus.
Enzymatic Assay Proteolysis>90% Intact after 24h incubation with Trypsin/Chymotrypsin.D-amino acids are not recognized by endogenous proteases, confirming stability.

References

  • Review of D-Amino Acids in Peptidomimetics

    • Title: D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?
    • Source:Biomolecules, 2021.[4][5]

    • URL:[Link]

  • Title: Protecting Group Strategies for L-Glutamic Acid α-Methyl Ester (H-Glu-OMe).
  • Chiral Analysis Methodology

    • Title: Site-Specific Characterization of D-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry.
    • Source:Analytical Chemistry, 2013.[6]

    • URL:[Link]

  • Peptide Stability Studies

    • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma.
    • Source:ACS Pharmacology & Transl
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: H-D-Glu(OtBu)-OH Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: H-D-Glu(Ome)-Otbu.HCl

Topic: Operational Safety and Logistics for H-D-Glu(Ome)-Otbu.HCl Chemical Name: D-Glutamic acid 5-methyl ester 1-tert-butyl ester hydrochloride CAS Registry Number: Analogous to 172793-31-6 (di-t-butyl variant) or 6234-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety and Logistics for H-D-Glu(Ome)-Otbu.HCl Chemical Name: D-Glutamic acid 5-methyl ester 1-tert-butyl ester hydrochloride CAS Registry Number: Analogous to 172793-31-6 (di-t-butyl variant) or 6234-01-1 (L-isomer) Content Type: Technical Standard Operating Procedure (SOP)

Executive Summary & Scientific Context

H-D-Glu(Ome)-Otbu.HCl is a specialized orthogonally protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry. It features a tert-butyl ester at the


-carboxylate and a methyl ester at the 

-carboxylate, allowing for selective deprotection strategies.

The Primary Hazard is Twofold:

  • Personnel Risk: As a hydrochloride salt, this compound poses inhalation and contact risks (Skin/Eye Irritant Category 2A). Upon contact with mucous membranes, the HCl moiety can hydrolyze, causing immediate irritation.

  • Reagent Risk (Critical): The HCl salt form renders the compound hygroscopic . Exposure to ambient moisture leads to clumping and hydrolysis of the ester groups, compromising stoichiometric precision in coupling reactions.

Immediate Action Required:

  • Storage: Maintain at +2°C to +8°C (short-term) or -20°C (long-term) in a desiccated environment.

  • Handling: All open-container manipulations must occur within a fume hood or balance enclosure .

Hazard Identification & Risk Assessment

This compound is classified under GHS standards as WARNING .

Hazard ClassCategoryH-CodeDescriptionMechanism of Action
Skin Irritation 2H315Causes skin irritation.[1][2][3][4]Acidic hydrolysis on skin surface disrupts lipid barrier.
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][4]Micro-abrasion from dust combined with localized pH drop.
STOT - SE 3H335May cause respiratory irritation.[1][2][3]Inhalation of fine dust irritates bronchial lining.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and safety glasses are insufficient for handling fine acidic powders. The following PPE is required to ensure both operator safety and reagent integrity.

Task-Based PPE Selection
ComponentSpecificationTechnical Justification
Hand Protection Nitrile Gloves (Double-gloved) Inner: 4 milOuter: 5-8 milBreakthrough Time: >480 mins for solids.Reasoning: Double gloving prevents "wrist-gap" exposure and protects the reagent from skin keratin/RNase contamination during sensitive synthesis.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Reasoning: Safety glasses allow dust entry from the side. Goggles seal the eyes against hygroscopic dust that seeks moisture (tears).
Respiratory Fume Hood (Primary)or N95/P100 Respirator Reasoning: Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, an N95 is mandatory to prevent inhalation of acidic particulates.
Body Protection Lab Coat (High-neck, cuffed) + Tyvek Sleeves (Optional)Reasoning: Prevents powder accumulation on street clothes. Tyvek sleeves recommended for dispensing large (>10g) quantities to prevent forearm exposure.

Operational Protocol: Handling & Solubilization

Objective: Transfer H-D-Glu(Ome)-Otbu.HCl without inducing hydrolysis or operator exposure.

The "Dry-Chain" Handling Workflow

Note: This protocol assumes the use of a standard analytical balance.

  • Acclimatization: Remove the vial from cold storage (-20°C) and allow it to warm to room temperature inside a desiccator for 30 minutes.

    • Why? Opening a cold vial condenses atmospheric water onto the powder, turning it into a sticky gum (deliquescence).

  • Static Control: Use an anti-static gun or ionizer bar on the weighing boat.

    • Why? Protected amino acids are prone to static charge, causing powder to "jump" and disperse, creating an inhalation hazard.

  • Weighing:

    • Place balance inside a fume hood or powder containment enclosure.

    • Use a glass or antistatic plastic spatula. Do not use metal if the coating is chipped (potential metal ion contamination).

    • Re-seal the stock container immediately under inert gas (Nitrogen/Argon) if available.

  • Solubilization:

    • Solvent Choice: DMF (Dimethylformamide) or NMP are standard.

    • Protocol: Add solvent to the powder, not powder to solvent, to prevent clumping. Vortex immediately.

Visualization: Handling Logic Flow

HandlingWorkflow cluster_safety Critical Safety Control Point Start Start: Cold Storage Acclimatize Acclimatize (30 min) in Desiccator Start->Acclimatize Prevent Condensation StaticCheck Static Control (Ionizer) Acclimatize->StaticCheck Weighing Weigh in Fume Hood (Nitrile Gloves) StaticCheck->Weighing Minimize Dust Solubilize Dissolve in DMF/NMP Weighing->Solubilize Reseal Purge with N2 & Reseal Weighing->Reseal Stock Container

Caption: Figure 1. "Dry-Chain" workflow to prevent reagent degradation and operator exposure.

Disposal & Waste Management

Disposal must comply with local EHS regulations (e.g., RCRA in the US).

Waste StreamCompositionDisposal Method
Solid Waste Contaminated weighing boats, gloves, paper towels.Hazardous Solid Waste. Do not throw in regular trash. Label as "Contaminated with Amino Acid HCl Salt".
Liquid Waste Rinsate from glassware (DMF/Water/Methanol).Halogenated Organic Waste. Even if the solvent isn't halogenated, the HCl salt introduces chlorides. Segregate into halogenated waste streams to prevent corrosion of non-halogenated waste drums.
Empty Containers Glass vials with trace residue.Triple rinse with Methanol. Deface label. Dispose of glass in "Glass Waste" or "Sharps".

Emergency Response Procedures

Spills (Solid Powder)
  • Isolate: Alert nearby personnel.

  • PPE Up: Wear goggles and double gloves.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with Isopropanol or water.

  • Clean: Wipe up the damp powder. Place in a hazardous waste bag.

  • Decontaminate: Clean the surface with a mild detergent (1% Alconox) followed by water.

Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4][5] The HCl can cause rapid pH changes on the corneal surface. Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and copious water.[1][2][4][5] Remove contaminated clothing.[3][4][5][6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical support.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12204567 (H-Glu(OtBu)-OMe HCl). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-D-Glu(Ome)-Otbu.HCl
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